BMS-1166 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWQPFPFYSOTHD-UVFMYQNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Target of BMS-1166 Hydrochloride: A Technical Guide to its Mechanism of Action and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-1166 hydrochloride is a potent, small-molecule inhibitor that targets the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This document provides a comprehensive technical overview of this compound, detailing its molecular target, mechanism of action, and the experimental protocols used for its characterization. Quantitative data from various assays are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in oncology and immunology.
Primary Molecular Target and Mechanism of Action
The primary molecular target of this compound is the protein-protein interaction (PPI) between PD-1 and PD-L1.[1][][3][4] By disrupting this interaction, BMS-1166 alleviates the inhibitory signal that suppresses T-cell activity, thereby restoring the immune response against tumor cells.[1][5][6]
BMS-1166 exhibits a dual mechanism of action:
-
Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and directly blocks its interaction with the PD-1 receptor on T-cells.[1][6]
-
Induction of PD-L1 Dimerization and Intracellular Sequestration: A key and unique aspect of BMS-1166's mechanism is its ability to induce the dimerization of PD-L1.[1][6][7] This dimerization is thought to occur by the small molecule inserting into a hydrophobic cavity between two PD-L1 molecules.[1] This induced dimerization prevents the proper glycosylation and maturation of PD-L1, effectively blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][][3][8] Consequently, under-glycosylated PD-L1 accumulates in the ER, leading to its potential misfolding and subsequent degradation, and reducing its expression on the cell surface.[1][5][8]
Quantitative Data Summary
The potency of this compound has been quantified across various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) reported in the literature.
| Assay Type | Parameter | Value | Reference(s) |
| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC₅₀ | 1.4 nM | [1][][3][4] |
| Surface Plasmon Resonance (SPR) Blockade Assay | IC₅₀ | 85.4 nM | [9] |
| Cell-Based PD-1/PD-L1 Blockade Reporter Assay (Jurkat/CHO co-culture) | EC₅₀ | 276 nM | [3] |
| Cell-Based T-Cell Activation Assay (Jurkat NFAT-Luciferase) | EC₅₀ | 276 nM | [3][10] |
Signaling Pathway and Mechanism of Inhibition
The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. BMS-1166 disrupts this immunosuppressive signaling.
Caption: PD-1/PD-L1 signaling and the inhibitory mechanism of BMS-1166.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the disruption of the PD-1/PD-L1 interaction in a biochemical format.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) conjugated to PD-1 and PD-L1, respectively. When the proteins interact, FRET occurs. BMS-1166 disrupts this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Recombinant human PD-1 (e.g., with an IgG Fc tag) and PD-L1 (e.g., with a 6-His tag) are used. Anti-tag antibodies labeled with the HTRF donor (e.g., anti-human IgG-Tb) and acceptor (e.g., anti-6His-d2) are prepared in an assay buffer.
-
Compound Plating: Serial dilutions of this compound are dispensed into a low-volume 384-well plate.
-
Protein Incubation: A solution containing tagged PD-1 and the donor-labeled antibody is added to the wells. After a brief incubation, a solution containing tagged PD-L1 and the acceptor-labeled antibody is added.
-
Reaction: The plate is incubated at room temperature in the dark to allow the binding reaction to reach equilibrium.
-
Signal Detection: The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Data Analysis: The HTRF ratio (acceptor signal / donor signal) is calculated. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined using non-linear regression.
Surface Plasmon Resonance (SPR) Blockade Assay
SPR provides real-time, label-free analysis of the binding kinetics and inhibition of the PD-1/PD-L1 interaction.
Methodology:
-
Chip Preparation: Human PD-1 protein is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling.
-
Assay Setup: The SPR instrument is equilibrated with a running buffer (e.g., HBS-EP+).
-
Binding Analysis: A solution of human PD-L1 is injected over the sensor surface to measure its binding to the immobilized PD-1, establishing a baseline response.
-
Inhibition Assay: A series of solutions containing a fixed concentration of PD-L1 pre-incubated with varying concentrations of this compound are injected over the chip.
-
Regeneration: The sensor surface is regenerated between injections using a low pH solution (e.g., Glycine-HCl).
-
Data Analysis: The reduction in the binding response of PD-L1 to PD-1 in the presence of BMS-1166 is measured. The percentage of blockade is calculated, and the IC₅₀ value is determined.
T-Cell Activation Reporter Assay (NFAT-Luciferase)
This cell-based assay measures the ability of BMS-1166 to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.
Methodology:
-
Cell Lines:
-
Effector Cells: Jurkat T-cells engineered to stably express human PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.
-
Target Cells: Antigen-presenting cells (APCs), such as CHO-K1 cells, engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
-
Co-culture Setup: Target cells are plated in a 96-well plate. The following day, effector cells are added, along with serial dilutions of this compound.
-
Incubation: The co-culture is incubated for a period (e.g., 6-24 hours) to allow for T-cell activation and subsequent luciferase expression.
-
Lysis and Signal Detection: A luciferase detection reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to T-cell activation, is plotted against the BMS-1166 concentration to determine the EC₅₀ value.
Caption: Workflow for a cell-based T-cell activation reporter assay.
Conclusion
This compound is a well-characterized small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its multifaceted mechanism, involving both direct blockade of the protein-protein interaction and induction of PD-L1 dimerization leading to its intracellular retention and degradation, makes it a valuable tool for cancer immunology research. The standardized assays detailed in this guide provide a robust framework for evaluating its activity and for the discovery of novel immunomodulatory agents.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of BMS-1166 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of BMS-1166 hydrochloride. It includes detailed experimental protocols for its synthesis and biological characterization, alongside a compilation of its quantitative data. Furthermore, this document employs visualizations to illustrate key signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of oncology, immunology, and medicinal chemistry.
Discovery and Lead Optimization
The discovery of BMS-1166 emerged from a focused effort to identify non-peptidic small molecules capable of disrupting the PD-1/PD-L1 interaction. Researchers at Bristol-Myers Squibb initiated this endeavor by screening compound libraries to find initial hits that could bind to PD-L1 and block its association with PD-1.
The foundational scaffold for this class of inhibitors is a biphenyl (B1667301) core. Through iterative cycles of structure-based design and chemical synthesis, this initial scaffold was optimized to enhance potency and improve physicochemical properties. This lead optimization process ultimately led to the identification of BMS-1166, a compound exhibiting high affinity for PD-L1 and potent inhibition of the PD-1/PD-L1 interaction.
Mechanism of Action
BMS-1166 employs a unique, multi-faceted mechanism of action to disrupt the PD-1/PD-L1 signaling axis.
2.1. Induction of PD-L1 Dimerization
Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction, BMS-1166 binds to a pocket on the surface of PD-L1. This binding event induces the dimerization of two PD-L1 molecules. The resulting PD-L1 dimer presents a conformation that physically occludes the binding site for PD-1, thereby preventing the engagement of the PD-1 receptor on T-cells and abrogating the downstream inhibitory signaling.
2.2. Inhibition of PD-L1 Glycosylation and Trafficking
Further studies have revealed a novel intracellular mechanism of action for BMS-1166. The compound has been shown to partially and specifically inhibit the N-linked glycosylation of PD-L1.[1][2][3] This interference with the glycosylation process leads to the retention of immature, under-glycosylated PD-L1 in the endoplasmic reticulum (ER), preventing its transport to the Golgi apparatus for further maturation and subsequent expression on the cell surface.[1][2][3] By reducing the amount of mature PD-L1 on the cell surface, BMS-1166 effectively diminishes the capacity of cancer cells to suppress the anti-tumor immune response.
Signaling Pathway Diagram
Quantitative Data
The biological activity of BMS-1166 has been characterized through various in vitro assays.
| Parameter | Value | Assay | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [4][5] |
| EC50 (T-cell Activation) | 276 nM | Jurkat/CHO co-culture reporter assay | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and key biological assays for its characterization.
Synthesis of this compound
The synthesis of BMS-1166 is detailed in patent WO2015160641A2, where it is designated as Example 1166. The following is a representative synthetic scheme and procedure based on the information available.
Synthetic Scheme:
A multi-step synthesis is required, typically involving the coupling of key building blocks. The core structure, (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl)methanol, is a key intermediate. The final product is assembled through a series of etherification and reductive amination reactions, followed by salt formation.
Detailed Protocol (Conceptual):
-
Step 1: Synthesis of (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl)methanol. This intermediate is prepared via a Suzuki coupling between a boronic acid or ester derivative of 2,3-dihydro-1,4-benzodioxin and a suitably substituted methylphenyl methanol (B129727) derivative.
-
Step 2: Synthesis of the chloro-substituted aromatic core. This involves the preparation of a di-substituted chlorophenol derivative, which will be subsequently etherified.
-
Step 3: First Etherification. The chloro-substituted aromatic core is reacted with 3-cyanobenzyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to form the cyanobenzyl ether.
-
Step 4: Second Etherification. The product from Step 3 is then reacted with the tosylate or mesylate of (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl)methanol under similar basic conditions to form the diaryl ether linkage.
-
Step 5: Reductive Amination. The resulting aldehyde is reacted with (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid under reductive amination conditions (e.g., NaBH(OAc)3) to introduce the pyrrolidine (B122466) moiety.
-
Step 6: Hydrochloride Salt Formation. The final compound is treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate BMS-1166 as its hydrochloride salt. The salt is then collected by filtration and dried.
Note: The exact, detailed, step-by-step procedure with specific reagents, conditions, and yields is proprietary and detailed within the aforementioned patent.
Biological Assays
This assay is used to determine the potency of BMS-1166 in disrupting the PD-1/PD-L1 interaction.
-
Principle: The assay measures the proximity of two molecules labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength.
-
Materials:
-
Recombinant human PD-1 protein (e.g., His-tagged)
-
Recombinant human PD-L1 protein (e.g., Fc-tagged)
-
Anti-His antibody conjugated to a FRET donor
-
Anti-Fc antibody conjugated to a FRET acceptor
-
Assay buffer
-
This compound
-
384-well low-volume plates
-
-
Procedure:
-
Prepare a serial dilution of BMS-1166 in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the FRET donor- and acceptor-conjugated antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
-
This method is used to confirm the induction of PD-L1 dimerization by BMS-1166.
-
Principle: NMR spectroscopy can detect changes in the size and conformation of a protein in solution. Dimerization of PD-L1 upon binding of BMS-1166 will lead to a significant increase in the molecular weight of the protein complex, which can be observed as line broadening in the NMR spectrum.
-
Materials:
-
15N-labeled recombinant human PD-L1 protein
-
NMR buffer (e.g., phosphate (B84403) buffer in D2O)
-
This compound
-
NMR spectrometer
-
-
Procedure:
-
Prepare a sample of 15N-labeled PD-L1 in NMR buffer.
-
Acquire a baseline 1H-15N HSQC spectrum of the apo-PD-L1.
-
Titrate the PD-L1 sample with increasing concentrations of BMS-1166.
-
Acquire a 1H-15N HSQC spectrum at each concentration point.
-
Analyze the spectra for changes in chemical shifts and signal line widths. Significant line broadening upon addition of BMS-1166 is indicative of dimerization.
-
This assay is used to investigate the effect of BMS-1166 on the glycosylation status of PD-L1.
-
Principle: Western blotting allows for the separation of proteins by molecular weight. Changes in the glycosylation state of PD-L1 will result in a shift in its apparent molecular weight on an SDS-PAGE gel.
-
Materials:
-
Cancer cell line expressing PD-L1 (e.g., PC9)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PD-L1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture PD-L1 expressing cells and treat with BMS-1166 or a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with a primary antibody against PD-L1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane and add a chemiluminescent substrate.
-
Image the blot to visualize the protein bands. A downward shift in the molecular weight of the PD-L1 band in the BMS-1166 treated sample compared to the control indicates inhibition of glycosylation.
-
Visualization of Workflows
HTRF Assay Workflow
Western Blot Workflow for Glycosylation Analysis
Conclusion
This compound represents a significant advancement in the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. Its dual mechanism of action, involving both the induction of PD-L1 dimerization and the inhibition of its glycosylation and trafficking, distinguishes it from other immunotherapeutic agents. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working to further understand the biology of the PD-1/PD-L1 pathway and to develop novel cancer immunotherapies.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 5. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [jove.com]
- 6. An optimized protocol for PD-L1 pathological assessment with patient sample deglycosylation to improve correlation with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of BMS-1166 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 hydrochloride is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3][4] Unlike monoclonal antibodies that target this pathway, small-molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability, better tissue and tumor penetration, and a shorter half-life, which may lead to a more manageable toxicity profile.[][6] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed methodologies for key experimental procedures.
Pharmacodynamics
The primary pharmacodynamic effect of BMS-1166 is the disruption of the PD-1/PD-L1 interaction, which leads to the restoration of T-cell activity against cancer cells.
Mechanism of Action
BMS-1166 exhibits a unique, multi-faceted mechanism of action:
-
Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and induces its dimerization, thereby blocking its interaction with the PD-1 receptor on T-cells.[1][7][8]
-
Interference with PD-L1 Glycosylation and Trafficking: The compound specifically inhibits the partial N-glycosylation of human PD-L1.[][9] This leads to the retention of under-glycosylated PD-L1 in the endoplasmic reticulum (ER) and prevents its transport to the Golgi apparatus for maturation.[][6][10] The accumulation of immature PD-L1 in the ER ultimately reduces its expression on the cell surface.[6]
In Vitro Potency
BMS-1166 has demonstrated high potency in various in vitro assays.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | Cell-free | [1][2][4][10][11][12] |
| HTRF | IC50 | 1.6 nM | Cell-free | [1] |
| Jurkat/CHO Co-culture Reporter Assay | EC50 | 276 nM | Jurkat (PD-1), CHO (PD-L1) | [11] |
| Cytotoxicity (MDA-MB-231 cells) | IC50 | 28.77 µM | MDA-MB-231 | [6] |
| Cytotoxicity (generic cell lines) | EC50 | 40.5 µM | Not specified | [11] |
T-Cell Activation
By blocking the PD-1/PD-L1 checkpoint, BMS-1166 effectively restores T-cell function. In co-culture systems, BMS-1166 has been shown to:
-
Alleviate the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation of T-lymphocytes.[4][11][13][14]
-
Reverse the suppression of T-cell activation induced by PD-L1-expressing cancer cells.[6][10]
-
Significantly reduce T-cell apoptosis in the presence of PD-L1-positive breast cancer cells.[6]
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical or clinical studies is not extensively available in the public domain. However, a study on a structurally similar analog, NP19, provides some insights into the potential pharmacokinetic profile of this class of compounds in male Sprague-Dawley rats.[1]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration |
| t1/2 (h) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| AUC (ng*h/mL) | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available |
| Oral Bioavailability (%) | - | Low |
Note: The provided data is for an analog of BMS-1166 (NP19) and should be interpreted with caution as it may not be fully representative of this compound's pharmacokinetic properties.[1] The low oral bioavailability of the analog suggests that high doses may be required to achieve therapeutic concentrations.[1]
A study on a micellar formulation of BMS-1166 (BMS-T7) reported a release half-life of 48 hours for the formulation, which indicates the potential for sustained drug delivery.[6]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay is used to quantify the inhibitory effect of BMS-1166 on the binding of PD-1 to PD-L1 in a cell-free system.
Materials:
-
Recombinant human PD-1 (e.g., with a 6xHis-tag)
-
Recombinant human PD-L1 (e.g., with an Fc-tag)
-
Anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2)
-
This compound
-
Assay buffer
-
Low-volume 384-well microplates
Protocol:
-
Prepare serial dilutions of BMS-1166 in the assay buffer.
-
Dispense 80 nL of the compound dilutions or DMSO (vehicle control) into the wells of a 384-well plate.[7]
-
Add 4 µL of the tagged PD-1 protein solution to each well.[7]
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Add 4 µL of a pre-mixed solution containing the tagged PD-L1 protein and the HTRF detection reagents (donor and acceptor antibodies).[7]
-
Incubate for 30-60 minutes at room temperature.[7]
-
Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of BMS-1166.
T-Cell Activation Assay (NFAT Reporter Assay in Jurkat Cells)
This cell-based assay measures the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1.
Materials:
-
Jurkat T-cells stably expressing PD-1 and an NFAT-luciferase reporter gene.[3][15][16][17][18][19]
-
CHO cells stably expressing PD-L1 and a T-cell receptor (TCR) agonist.[11]
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
Protocol:
-
Seed the PD-L1-expressing cells (e.g., PC9/PD-L1) in a 96-well plate.
-
Treat the cells with various concentrations of BMS-1166 or DMSO for 17 hours.[15]
-
Add the Jurkat-PD-1/NFAT-luciferase reporter cells to the wells.
-
Co-culture the cells for 12 hours.[15]
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence in the presence of BMS-1166 indicates a restoration of T-cell activation.
Visualizations
Signaling Pathway of PD-1/PD-L1 Inhibition by BMS-1166
Caption: Mechanism of BMS-1166 in blocking the PD-1/PD-L1 signaling pathway.
Experimental Workflow for In Vitro T-Cell Activation Assay
Caption: Workflow for assessing T-cell activation using a luciferase reporter assay.
Logical Relationship of BMS-1166's Cellular Effects
Caption: Interconnected cellular effects of BMS-1166 leading to T-cell activation.
References
- 1. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 2. revvity.com [revvity.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 6. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [jove.com]
- 10. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. promega.com [promega.com]
An In-depth Technical Guide to BMS-1166 Hydrochloride for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BMS-1166 hydrochloride, a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative data from key experiments, and methodologies for its evaluation in cancer immunotherapy research.
Core Concepts and Mechanism of Action
BMS-1166 is a small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] Unlike monoclonal antibodies, small-molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability, improved tumor penetration, and lower manufacturing costs.[3][]
The primary mechanism of action of BMS-1166 involves direct binding to PD-L1, which induces its dimerization and sterically hinders its interaction with the PD-1 receptor on T-cells.[5][6] This blockade of the PD-1/PD-L1 axis abrogates the inhibitory signal, thereby restoring T-cell activation and enhancing the anti-tumor immune response.[2][7]
A unique aspect of BMS-1166's mechanism is its ability to interfere with the post-translational modification of PD-L1. Specifically, it has been shown to inhibit the glycosylation of PD-L1 and block its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][][8] This leads to the accumulation of under-glycosylated PD-L1 in the ER, preventing its transport to the cell surface where it would otherwise engage with PD-1.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-1166 from various in vitro assays.
Table 1: In Vitro Efficacy of BMS-1166
| Assay Type | System | Endpoint | IC50 (nM) | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) | Cell-free | PD-1/PD-L1 Interaction | 1.4 | [1][6][9] |
| Surface Plasmon Resonance (SPR) | Cell-free | PD-1/PD-L1 Blockade | 85.4 | [10] |
| Cell-Based Assay | Jurkat/CHO-K1 co-culture | PD-1/PD-L1 Blockade | 276 | [11] |
Table 2: Binding Affinity of BMS-1166
| Assay Type | Target Protein | KD (nM) | Reference |
| Surface Plasmon Resonance (SPR) | Human PD-L1 | 5.7 | [12] |
Table 3: Cytotoxicity of BMS-1166
| Cell Line(s) | Endpoint | EC50 (µM) | Reference |
| Jurkat | Cell Viability | 40.5 | [2] |
| MDA-MB-231 | Cell Viability | 28.77 | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of BMS-1166.
PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of BMS-1166 to disrupt the PD-1/PD-L1 interaction in a cell-based system.
-
Cell Lines:
-
Protocol:
-
Seed the PD-L1 expressing cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted BMS-1166 and control compounds to the respective wells.
-
Add the PD-1 effector cells to the wells.[14]
-
Incubate the co-culture at 37°C in a 5% CO2 incubator for 6 hours.[14]
-
Equilibrate the plate to room temperature.
-
Add a luminescence detection reagent to each well and incubate in the dark.[14]
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[14]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Blockade
SPR is used to measure the binding affinity of BMS-1166 to PD-L1 and its ability to block the PD-1/PD-L1 interaction in real-time.
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Protocol for Blockade Assay:
-
Immobilize recombinant human PD-1 onto a sensor chip surface via amine coupling.[10][11]
-
Prepare a solution of recombinant human PD-L1 (e.g., 20 nM) and a serial dilution of BMS-1166 (e.g., 0 to 3125 nM).[10]
-
Inject the mixture of PD-L1 and BMS-1166 over the PD-1 functionalized sensor surface.
-
Monitor the binding response in real-time to determine the level of PD-1/PD-L1 interaction.
-
Calculate the percentage of blockade at each concentration of BMS-1166 and determine the IC50 value.[10]
-
PD-L1 Glycosylation Analysis
This set of experiments investigates the effect of BMS-1166 on the glycosylation status of PD-L1.
-
Cell Line: A human cancer cell line endogenously or exogenously expressing PD-L1 (e.g., PC9/PD-L1).[1]
-
Protocol:
-
Treat the PD-L1 expressing cells with BMS-1166 (e.g., 10 µM) or a control vehicle (e.g., DMSO) for a specified time (e.g., 17 hours).[15]
-
As a positive control for glycosylation inhibition, treat a separate set of cells with tunicamycin.[15]
-
Lyse the cells and collect the total protein.
-
For deglycosylation, treat a portion of the lysate with PNGase F.[15]
-
Separate the proteins by SDS-PAGE and perform a Western blot using an anti-PD-L1 antibody.
-
Analyze the band shifts to determine changes in the glycosylation status of PD-L1. A lower molecular weight band indicates a less glycosylated form.[1]
-
In Vivo Efficacy Studies in Animal Models
While BMS-1166 is specific for human PD-L1, limiting its use in standard murine models, studies with analogs or in humanized mouse models can be conducted.[3]
-
Animal Model: Humanized mice (e.g., NOG mice) engrafted with human immune cells and a human tumor cell line.[16]
-
Protocol Outline:
-
Implant human tumor cells into the humanized mice.
-
Once tumors are established, randomize mice into treatment and vehicle control groups.[17]
-
Administer BMS-1166 or its analog orally or via another appropriate route at various dose levels (e.g., 25, 50, 100 mg/kg) daily.[18]
-
At the end of the study, excise tumors and perform immunological analysis of the tumor microenvironment and peripheral immune cells (e.g., by flow cytometry or immunohistochemistry).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PD-1/PD-L1 signaling pathway and points of intervention by BMS-1166.
Caption: A typical experimental workflow for the evaluation of BMS-1166.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 18. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 19. assets.ctfassets.net [assets.ctfassets.net]
Introduction: The PD-1/PD-L1 Axis and Small Molecule Inhibition
An In-depth Technical Guide to BMS-1166-Induced PD-L1 Dimerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which the small molecule inhibitor BMS-1166 induces the dimerization of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. The content herein details the structural basis of this interaction, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.
The interaction between the Programmed Death-1 (PD-1) receptor, expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, serves as a critical immune checkpoint.[1] This interaction transmits an inhibitory signal into the T-cell, leading to its exhaustion and allowing cancer cells to evade immune surveillance.[1] While monoclonal antibodies targeting this axis have revolutionized cancer therapy, small molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability, better tumor penetration, and lower costs.[2][3] BMS-1166 is a potent inhibitor that disrupts the PD-1/PD-L1 interaction not by binding to the PD-1 receptor, but by directly targeting PD-L1.[1][4]
Core Mechanism: Forced Dimerization of PD-L1
The primary mechanism of action for BMS-1166 is the induction of PD-L1 homodimerization.[1][5] Structural and biochemical studies have elucidated that a single BMS-1166 molecule binds at the interface of two PD-L1 molecules, effectively acting as a "molecular glue."[1][6]
Structural Insights: X-ray crystallography studies have revealed that BMS-1166 settles into a deep, cylindrical hydrophobic tunnel formed at the interface of two PD-L1 monomers.[1] This binding site significantly overlaps with the surface on PD-L1 that is required for binding to PD-1.[6][7] The formation of the BMS-1166-stabilized PD-L1 dimer sterically occludes this PD-1 binding site, thus preventing the formation of the PD-1/PD-L1 complex and blocking the inhibitory signal.[6]
The binding of BMS-1166 induces a conformational change in PD-L1, specifically a rotation of the Tyr56 sidechain by approximately 40 degrees, which transforms a deep pocket into the tunnel that accommodates the inhibitor.[1][8] The stability of this induced dimer is driven by extensive non-polar interactions between BMS-1166 and key hydrophobic residues from both PD-L1 protomers, including Ile54, Tyr56, Met115, Ala121, and Tyr123.[9] Molecular dynamics simulations suggest a model where BMS-1166 first transiently binds to one PD-L1 monomer, and this preformed complex then recruits a second PD-L1 molecule to form the stable dimer.[1][9]
A Secondary Mechanism: Impairment of PD-L1 Glycosylation and Trafficking
In addition to direct steric hindrance, a distinct cellular mechanism has been proposed. Studies have shown that BMS-1166 treatment leads to the accumulation of an under-glycosylated form of PD-L1 in the endoplasmic reticulum (ER).[8][10][11] N-linked glycosylation is crucial for the proper folding, stability, and transport of PD-L1 to the cell surface, as well as for its interaction with PD-1.[8]
By binding to newly synthesized PD-L1 in the ER, BMS-1166 is thought to induce a dimeric conformation that may be recognized as misfolded by the cell's quality control machinery.[12] This prevents the export of PD-L1 from the ER to the Golgi apparatus, where further glycosylation and maturation would occur.[10][] Consequently, the transport of functional PD-L1 to the cell surface is inhibited, leading to a reduction in its availability to engage with PD-1 on T-cells.[10][12] This effectively abrogates PD-L1 function through a mechanism of intracellular retention and degradation.[11]
Quantitative Data Summary
The potency of BMS-1166 has been evaluated across various biochemical and cell-based assays. The data highlights its high-affinity binding to PD-L1 and effective disruption of the PD-1/PD-L1 interaction.
| Parameter | Assay Type | Value | Reference(s) |
| IC₅₀ | Homogeneous Time-ResolvedFluorescence (HTRF) | 1.4 nM | [2][3][5][10] |
| IC₅₀ | Surface Plasmon Resonance (SPR) | 85.4 nM | [14] |
| KD | Surface Plasmon Resonance (SPR) | 5.7 nM | [15] |
| KD | Not Specified | ~27 nM | [16] |
Key Experimental Protocols
The elucidation of BMS-1166's mechanism of action has relied on a combination of structural biology, biophysical, and cell-based experimental techniques.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of BMS-1166 in complex with PD-L1.
-
Methodology:
-
Protein Expression and Purification: The extracellular domain of human PD-L1 is expressed (e.g., in E. coli or mammalian cells) and purified using chromatography techniques.[6]
-
Complex Formation: Purified PD-L1 is incubated with a molar excess of BMS-1166 to ensure complex formation.
-
Crystallization: The PD-L1/BMS-1166 complex is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop) under various buffer, pH, and precipitant conditions.[1]
-
Data Collection and Structure Solution: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed to solve the phase problem and build an atomic model of the complex, revealing the precise binding interactions.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm direct binding to PD-L1, demonstrate PD-L1 dimerization in solution, and show dissociation of the PD-1/PD-L1 complex.
-
Methodology:
-
Protein Labeling: ¹⁵N-labeled PD-L1 or PD-1 is produced by growing expression cultures in ¹⁵N-enriched minimal media.
-
Titration Experiments: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the ¹⁵N-labeled protein are acquired alone and after the addition of unlabeled BMS-1166.[1] Significant chemical shift perturbations or line broadening of specific amino acid residues indicate direct binding and can map the interaction surface.[6] An increase in molecular weight upon compound addition, indicated by linewidth broadening, provides evidence of dimerization in solution.[1]
-
Antagonist Induced Dissociation Assay (AIDA): A spectrum of ¹⁵N-labeled PD-1 in complex with unlabeled PD-L1 is recorded. BMS-1166 is then added, and a new spectrum is acquired. The reappearance of signals corresponding to free ¹⁵N-PD-1 demonstrates the compound's ability to dissociate the preformed protein-protein complex.[1]
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (kₐ, kd) and affinity (KD) of BMS-1166 to PD-L1 and to determine its inhibitory concentration (IC₅₀) for the PD-1/PD-L1 interaction.
-
Methodology:
-
Chip Preparation: Recombinant human PD-1 is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).[14][17]
-
Binding and Inhibition Assay:
-
A solution containing a fixed concentration of recombinant human PD-L1 is mixed with varying concentrations of BMS-1166.
-
These mixtures are flowed over the PD-1-functionalized chip surface.
-
The binding of PD-L1 to the immobilized PD-1 is measured in real-time as a change in the refractive index (measured in Response Units, RU).
-
The inhibitory effect of BMS-1166 is quantified by the reduction in the binding signal of PD-L1. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[14][18]
-
-
T-Cell Activation Reporter Assay
-
Objective: To assess the functional ability of BMS-1166 to restore T-cell signaling that has been suppressed by the PD-1/PD-L1 interaction.
-
Methodology:
-
Cell Lines:
-
Effector Cells (ECs): A Jurkat T-cell line engineered to stably express PD-1 and contain a reporter gene (e.g., luciferase) under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.[1]
-
Antigen-Presenting Cells (APCs): A cell line (e.g., CHO or PC9) engineered to express both a T-cell receptor (TCR) agonist and human PD-L1.[1][10]
-
-
Co-culture: The effector cells and antigen-presenting cells are co-cultured in the presence of varying concentrations of BMS-1166.
-
Readout: In the absence of an inhibitor, PD-L1 on APCs binds to PD-1 on ECs, inhibiting TCR signaling and suppressing reporter gene expression. BMS-1166 blocks this interaction, restoring TCR signaling and leading to a dose-dependent increase in luciferase activity, which is measured using a luminometer.[1][8]
-
Conclusion
BMS-1166 represents a class of small molecule inhibitors that function through a novel mechanism of inducing PD-L1 dimerization. By binding to a hydrophobic tunnel at the interface of two PD-L1 molecules, it sterically blocks the interaction with PD-1. Furthermore, it may disrupt PD-L1 function by interfering with its post-translational modification and cellular trafficking. The detailed understanding of this dual mechanism, supported by robust quantitative and structural data, provides a strong foundation for the rational design and development of next-generation, orally bioavailable immune checkpoint inhibitors.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. selleckchem.com [selleckchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of BMS-1166 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of BMS-1166 hydrochloride, a potent small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer immunotherapy research. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Efficacy and Binding Affinity
This compound is a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that tumor cells exploit to evade the host immune system. By blocking this interaction, BMS-1166 restores T-cell function and enhances anti-tumor immunity.[1]
Quantitative Efficacy Data
The in vitro potency of BMS-1166 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Assay Type | Endpoint | IC50 (nM) | Reference Compound(s) |
| Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | PD-1/PD-L1 Interaction | 1.4 | - |
| Cell-Based Assay (Jurkat/CHO-K1 co-culture) | Luciferase Reporter Activity | 3.8 | BMS-1166 (1.4) |
| T-Cell Activation Assay (Human PBMCs) | IL-2 Production | 79.1 | BMS-103 (79.1) |
Table 1: In Vitro Efficacy of this compound.[2][3][4][5][6][7]
| Assay Type | Target Protein | K D (nM) | Reference Compound |
| Surface Plasmon Resonance (SPR) | Human PD-L1 | 5.7 | BMS-1166 (5.7 x 10⁻⁹ M) |
Table 2: Binding Affinity of this compound.[6]
Mechanism of Action
BMS-1166 exhibits a dual mechanism of action to disrupt the PD-1/PD-L1 signaling pathway.
-
Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1, inducing its dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[2][4] This blockade removes the inhibitory signal, thereby restoring T-cell activation.[2][3]
-
Inhibition of PD-L1 Glycosylation and Trafficking: A unique aspect of BMS-1166's mechanism is its ability to interfere with the post-translational modification of PD-L1.[8][9] It prevents the proper glycosylation and maturation of PD-L1 by blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[8][9][10][] This leads to the accumulation of under-glycosylated PD-L1 in the ER, rendering it non-functional and unable to engage with PD-1.[9]
Signaling Pathway Diagram
Caption: BMS-1166 Mechanism of Action.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of the reported findings.
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the ability of BMS-1166 to disrupt the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF detection reagents (e.g., terbium-cryptate labeled anti-tag antibody and d2-labeled corresponding tag)
-
This compound
-
Assay buffer
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted BMS-1166 or vehicle control to the wells of a 384-well plate.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a four-parameter logistic curve.
T-Cell Activation/Reporter Assay (Co-culture)
This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell activation.[12]
Cell Lines:
-
Effector Cells (ECs): Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter construct.[12]
-
Antigen-Presenting Cells (aAPCs): CHO-K1 cells engineered to express a T-cell receptor (TCR) agonist and human PD-L1.[12]
Procedure:
-
Seed the aAPCs (CHO-K1/PD-L1) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted BMS-1166 or vehicle control to the wells containing the aAPCs.
-
Add the ECs (Jurkat/PD-1/NFAT-luc) to the wells.
-
Co-culture the cells for 6 hours at 37°C in a 5% CO2 incubator.[6]
-
After incubation, add a luciferase detection reagent to each well.[6]
-
Measure the luminescence using a luminometer.
-
The increase in luciferase activity corresponds to the restoration of T-cell activation. Calculate the EC50 value based on the dose-response curve.
Western Blotting for PD-L1 Glycosylation
This protocol is used to analyze the effect of BMS-1166 on the glycosylation status of PD-L1.[9]
Procedure:
-
Culture PD-L1 expressing cells (e.g., PC9/PD-L1) in the presence of varying concentrations of BMS-1166 for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for PD-L1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of lower molecular weight bands of PD-L1 in BMS-1166-treated cells indicates impaired glycosylation.
Experimental Workflow Diagram
Caption: In Vitro Evaluation Workflow.
Conclusion
This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a well-defined in vitro efficacy profile. Its dual mechanism of action, involving both direct blockade of the PD-1/PD-L1 interaction and disruption of PD-L1 maturation, makes it a compelling candidate for further investigation in cancer immunotherapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field.
References
- 1. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocols for the Characterization of BMS-1166 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 hydrochloride is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction.[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking the PD-1/PD-L1 pathway, BMS-1166 restores T-cell activation and enhances anti-tumor immunity.[1][3] this compound induces the dimerization of PD-L1, effectively preventing its binding to PD-1.[1][2] Additionally, a secondary mechanism of action has been identified where BMS-1166 inhibits the glycosylation of PD-L1, leading to its retention in the endoplasmic reticulum and subsequent functional inactivation.[4][5]
These application notes provide a comprehensive overview of the in vitro assays used to characterize the activity of this compound, including detailed experimental protocols for key methodologies.
Quantitative Data Summary
The following table summarizes the in vitro potency of BMS-1166 as determined by various assay methodologies.
| Assay Type | Description | Cell Line/System | IC50 / EC50 | Reference |
| HTRF Binding Assay | Measures direct inhibition of PD-1/PD-L1 protein-protein interaction. | Recombinant Proteins | 1.4 nM | [1][6] |
| Cell-Based Reporter Assay | Measures the restoration of T-cell activation in a co-culture system. | Jurkat/PD-1 and CHO/PD-L1 | 276 nM | [6] |
| Surface Plasmon Resonance (SPR) | Biophysical measurement of the inhibition of PD-1/PD-L1 binding. | Recombinant Proteins | 85.4 nM | [7] |
Signaling Pathway and Mechanism of Action
This compound exhibits a dual mechanism of action to disrupt the PD-1/PD-L1 signaling pathway.
Caption: Dual mechanism of BMS-1166 action.
Experimental Workflow
A typical in vitro experimental workflow for characterizing a PD-1/PD-L1 inhibitor like this compound is outlined below.
Caption: Workflow for inhibitor characterization.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.
Materials:
-
Recombinant Human PD-1 protein (e.g., with a His-tag)
-
Recombinant Human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His-tag antibody labeled with HTRF donor fluorophore (e.g., Europium cryptate)
-
Anti-Fc-tag antibody labeled with HTRF acceptor fluorophore (e.g., d2)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the this compound dilutions. Include wells for no-inhibitor (positive control) and no-protein (negative control) controls.
-
Add the tagged PD-1 and PD-L1 proteins to each well at a final concentration optimized for the assay.
-
Add the HTRF detection reagents (donor and acceptor antibodies) to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.
Cell-Based Jurkat/NFAT-Luciferase Reporter Assay
This co-culture assay assesses the functional ability of this compound to restore T-cell activation.
Materials:
-
Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.
-
A target cell line expressing human PD-L1 (e.g., CHO or a cancer cell line like PC9).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
White, clear-bottom 96-well microplates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted this compound to the wells containing the target cells. Include a vehicle control (e.g., DMSO).
-
Add the Jurkat-PD-1/NFAT-luciferase reporter T-cells to the wells.
-
Co-culture the cells for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the luminescence signal against the log of the inhibitor concentration. An increase in luminescence indicates restored T-cell activation.
Western Blot Analysis of PD-L1 Glycosylation
This protocol is used to investigate the effect of this compound on the glycosylation status of PD-L1.
Materials:
-
A cell line endogenously expressing or overexpressing PD-L1.
-
This compound.
-
Tunicamycin (as a positive control for glycosylation inhibition).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
PNGase F enzyme.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against PD-L1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat the PD-L1 expressing cells with this compound or Tunicamycin for a specified time (e.g., 17 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
For PNGase F treatment, incubate a portion of the cell lysate with the enzyme according to the manufacturer's protocol to remove N-linked glycans.
-
Separate the proteins by SDS-PAGE. Note that glycosylated PD-L1 runs at a higher molecular weight (around 40-60 kDa) than its predicted size.[6]
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary anti-PD-L1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift to a lower molecular weight band upon treatment with this compound, similar to the effect of Tunicamycin or PNGase F, indicates inhibition of glycosylation.
Surface Plasmon Resonance (SPR) Based PD-1/PD-L1 Blockade Assay
SPR provides a label-free, real-time analysis of the binding kinetics and inhibition of the PD-1/PD-L1 interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant human PD-1 protein.
-
Recombinant human PD-L1 protein.
-
Running buffer (e.g., HBS-EP+).
-
This compound.
Protocol:
-
Immobilize the PD-1 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared without the protein.
-
Prepare a series of solutions containing a constant concentration of PD-L1 pre-incubated with varying concentrations of this compound.
-
Inject the PD-L1/BMS-1166 hydrochloride mixtures sequentially over the PD-1 immobilized surface and the reference cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each injection cycle using a suitable regeneration solution (e.g., a low pH buffer).
-
Analyze the data to determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. The Immunostimulative Effect and Mechanisms of a Novel Mouse Anti-Human PD-1 Monoclonal Antibody on Jurkat Lymphocytic Cells Cocultured with Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [jove.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Preparation of BMS-1166 Hydrochloride Stock Solution
Introduction
BMS-1166 hydrochloride is a potent and selective small-molecule inhibitor of the programmed cell death 1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction.[1][2][3] It functions as an immune checkpoint inhibitor by inducing the dimerization of PD-L1 and blocking its interaction with the PD-1 receptor, which helps to restore T-cell activation and enhance anti-tumor immune responses.[1][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy in cancer immunology research. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions for in vitro research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Formal Name | (4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxy-D-proline, monohydrochloride | [3] |
| Molecular Formula | C₃₆H₃₃ClN₂O₇ • HCl | [3] |
| Molecular Weight | 677.57 g/mol | [5] |
| CAS Number | 2113650-05-6 | [3][5] |
| Appearance | White to off-white solid powder | [6] |
| Purity | ≥98% | [3][7] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL or 125 mg/mL)[2][8], Insoluble in water[2] | |
| IC₅₀ | 1.4 nM for PD-1/PD-L1 interaction | [1][3][8] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filter-equipped tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.78 mg of the compound.
-
Calculation:
-
Desired Volume (L) x Desired Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 677.57 g/mol = 0.00678 g = 6.78 mg
-
-
-
Dissolution: Add the appropriate volume of fresh, high-purity DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or brief sonication in an ultrasonic bath can be used to facilitate the process.[8] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials.[1][8]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
Storage and Stability
Proper storage is crucial for maintaining the integrity and activity of the this compound stock solution.
-
Long-term Storage: Store aliquots at -80°C for up to 1-2 years.[1][2]
-
Short-term Storage: For frequent use, aliquots can be stored at -20°C for up to 1 month.[2][8]
-
Powder Form: The solid powder can be stored at -20°C for up to 3 years.[8]
Before use, thaw a single aliquot at room temperature and mix gently before further dilution into aqueous media for your experiments. Avoid storing diluted aqueous solutions for extended periods.
Mechanism of Action Visualization
This compound inhibits the PD-1/PD-L1 immune checkpoint pathway. This pathway is a key regulator of T-cell activation. The following diagram illustrates how BMS-1166 blocks this interaction.
Caption: PD-1/PD-L1 signaling pathway and inhibition by BMS-1166.
Experimental Workflow
The diagram below outlines the logical workflow for preparing and using the this compound stock solution in a typical cell-based assay.
Caption: Workflow for this compound stock preparation and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
BMS-1166 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] By inducing the dimerization of PD-L1 and blocking its interaction with the programmed cell death protein 1 (PD-1), BMS-1166 effectively antagonizes the inhibitory signal, leading to the restoration of T-cell activation.[1] Furthermore, emerging evidence suggests a multi-faceted mechanism of action, including the inhibition of PD-L1 glycosylation and its transport from the endoplasmic reticulum, further impeding its function.[3][4][] These application notes provide detailed information on the solubility of BMS-1166 hydrochloride in various solvents, protocols for its use in common experimental settings, and an overview of its mechanism of action.
Data Presentation: Solubility of BMS-1166 and its Hydrochloride Salt
The solubility of BMS-1166 and its hydrochloride salt is crucial for the design and execution of both in vitro and in vivo experiments. The following tables summarize the available quantitative data. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1][2] For aqueous solutions for in vivo use, co-solvents are necessary.
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| BMS-1166 | DMSO | 125 | 194.97 | Ultrasonic assistance may be required.[1] |
| BMS-1166 | DMSO | 100 | 155.97 | --- |
| BMS-1166 | Ethanol | 13 | --- | --- |
| BMS-1166 | Water | Insoluble | --- | --- |
| Compound | Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| This compound | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 3.69 | Clear solution.[6] |
| BMS-1166 | 10% DMSO + 90% Corn Oil | ≥ 2.08 | 3.24 | Clear solution.[7] |
| BMS-1166 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 | 6.24 | Sonication is recommended.[8] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO to 1 mg of this compound). Note that different suppliers report varying maximum solubilities; starting with a slightly lower concentration may be prudent to ensure complete dissolution.[1][2]
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Store the stock solution at -20°C or -80°C for long-term storage.[6] Avoid repeated freeze-thaw cycles.
In Vitro Cell-Based Assay Protocol
Objective: To evaluate the effect of this compound on cancer cell lines in a proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., SW480 colorectal cancer cells)[9]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
BMS-1166 Mechanism of Action
BMS-1166 primarily functions by disrupting the PD-1/PD-L1 immune checkpoint. It induces the dimerization of PD-L1, which sterically hinders its interaction with the PD-1 receptor on T-cells. Additionally, BMS-1166 has been shown to inhibit the glycosylation of PD-L1 and block its export from the endoplasmic reticulum to the Golgi apparatus, leading to its functional inactivation.[3][4][] This dual mechanism effectively abrogates the immunosuppressive signal, thereby restoring T-cell function.
Caption: Mechanism of action of BMS-1166.
General Experimental Workflow for Inhibitor Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a small molecule inhibitor like BMS-1166. This process generally starts with in vitro assays to determine the direct effects on cancer cells and progresses to more complex co-culture systems to assess immunomodulatory effects, and finally to in vivo models for preclinical validation.
Caption: A typical experimental workflow for inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 8. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 9. medsci.org [medsci.org]
Application Notes and Protocols for In Vivo Administration of BMS-1166 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-1166 hydrochloride is a potent and selective small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. By inducing the dimerization of PD-L1 and blocking its interaction with the PD-1 receptor, BMS-1166 can restore T-cell activation and enhance anti-tumor immunity.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound, including its mechanism of action, formulation guidelines, and a summary of preclinical data for a closely related analog. A significant consideration for in vivo studies is that BMS-1166 is specific for human PD-L1 and does not exhibit activity against the murine ortholog, necessitating the use of humanized mouse models for efficacy studies.
Mechanism of Action
This compound exerts its immunomodulatory effects through a dual mechanism of action targeting PD-L1:
-
Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and induces its dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells.[1][2] This blockade of the PD-1/PD-L1 axis abrogates the inhibitory signal, leading to the restoration of T-cell function. The IC50 for the inhibition of PD-1/PD-L1 interaction has been reported to be 1.4 nM.[1][2]
-
Inhibition of PD-L1 Glycosylation: BMS-1166 has been shown to partially and specifically inhibit the N-glycosylation of human PD-L1.[3] This interference with post-translational modification leads to the retention of PD-L1 in the endoplasmic reticulum, preventing its transport to the cell surface and thereby reducing its ability to engage with PD-1.[3]
In Vivo Administration Protocols
Due to the human-specific activity of BMS-1166, direct in vivo efficacy studies in conventional mouse models are not feasible. The following protocols are based on established formulations for small molecule inhibitors and a study conducted with a close analog of BMS-1166, NP19. Researchers should consider the use of humanized mouse models (e.g., expressing human PD-L1) for evaluating the in vivo efficacy of BMS-1166.
Formulation Protocols
The following are recommended solvent formulations for the preparation of this compound for in vivo administration. It is advised to prepare a stock solution in DMSO and then dilute it with the appropriate co-solvents. The final working solution should be prepared fresh on the day of use.
| Protocol | Components | Final Concentration of Components | Solubility |
| 1 | DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 2 | DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Protocol 1 Preparation (1 mL working solution):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix.
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
In Vivo Efficacy of a BMS-1166 Analog (NP19)
A study on NP19, an analog of BMS-1166, in mouse models provides valuable insights into the potential in vivo administration and efficacy.
| Animal Model | Tumor Model | Compound | Dosage | Administration Route | Treatment Schedule | Key Findings |
| BALB/c Mice | B16-F10 Melanoma | NP19 | 25, 50, 100 mg/kg | Intragastric gavage | Once daily for 15 days | Significant dose-dependent inhibition of tumor growth. |
| BALB/c Mice | H22 Hepatoma | NP19 | 25 mg/kg | Intraperitoneal (i.p.) | Once daily for 14 days | 76.5% tumor growth inhibition (TGI); well-tolerated with no significant body weight loss. |
Experimental Protocol for In Vivo Antitumor Activity (Reference: NP19 Study)
-
Animal Model: 6-8 week old BALB/c mice.
-
Tumor Cell Implantation: Subcutaneously inject 4 x 10^5 B16-F10 melanoma cells or 0.8 million H22 hepatoma cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2 days using a digital caliper. Tumor volume can be calculated using the formula: (a × b²) × 0.5, where 'a' is the larger and 'b' is the smaller diameter.
-
Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Preparation: Dissolve NP19 (or BMS-1166) in the desired vehicle (e.g., 5% DMSO, 40% PEG-200, and 55% saline solution).
-
Administration:
-
Intragastric gavage: Administer the compound solution once daily for the duration of the study (e.g., 15 days).
-
Intraperitoneal injection: Inject 200 µL of the compound or vehicle solution once daily for the study duration (e.g., 14 days).
-
-
Monitoring: Record tumor volume and body weight every 2 days.
-
Endpoint: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.
Conclusion
This compound is a promising small molecule PD-L1 inhibitor with a well-defined mechanism of action. While its species specificity presents a challenge for direct in vivo testing in standard murine models, the provided formulation protocols and the data from its analog, NP19, offer a solid foundation for designing preclinical studies in appropriate humanized mouse models. Careful consideration of the experimental model and administration protocol is crucial for the successful evaluation of BMS-1166's therapeutic potential.
References
- 1. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Pharmacology and Pharmacokinetics of a Human Engineered™ Monoclonal Antibody to Epithelial Cell Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-1166 Hydrochloride for T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 hydrochloride is a potent and specific small-molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint interaction.[1][2] Unlike antibody-based therapies, BMS-1166 offers the advantages of a small molecule, including potential for oral administration. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in in vitro T-cell activation assays.
Programmed cell death protein 1 (PD-1), an inhibitory checkpoint molecule on mature T-lymphocytes, dampens T-cell receptor (TCR) signaling upon binding to its ligand, PD-L1.[3] This interaction leads to T-cell exhaustion, characterized by reduced proliferation, cytokine production, and cytolytic activity.[3] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1.[3] BMS-1166 effectively blocks this interaction, restoring T-cell function.[3][4]
Mechanism of Action
BMS-1166 employs a unique mechanism to inhibit the PD-1/PD-L1 pathway. Instead of directly blocking the binding site in a competitive manner, it induces the dimerization of PD-L1.[1][] This induced dimerization is thought to occur as BMS-1166 inserts into a hydrophobic cavity between two PD-L1 molecules. This action prevents the proper glycosylation and maturation of PD-L1 by blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][6] The resulting under-glycosylated PD-L1 accumulates in the ER, preventing its interaction with PD-1 on T-cells and thereby blocking the inhibitory signaling cascade.[3]
Caption: Mechanism of BMS-1166 Action.
Quantitative Data
The following table summarizes key quantitative data for this compound in T-cell activation assays.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) binding assay | [1] |
| Effective Concentration | 10 µM | Co-culture of PC9/PD-L1 and Jurkat/PD-1 cells | [3] |
| Incubation Time | 17 hours (pre-incubation with PD-L1 expressing cells) | Co-culture of PC9/PD-L1 and Jurkat/PD-1 cells | [3] |
| Co-culture Time | 12 hours | Co-culture of PC9/PD-L1 and Jurkat/PD-1 cells | [3] |
| IC₅₀ (Cytotoxicity) | 28.77 µM | MDA-MB-231 human breast cancer cells | [7] |
Experimental Protocols
This section provides a detailed protocol for a T-cell activation assay using a co-culture system of PD-L1-expressing cancer cells and PD-1-expressing T-cells.
Materials
-
This compound (dissolved in DMSO)
-
PD-L1 expressing cells (e.g., PC9/PD-L1, MDA-MB-231)
-
PD-1 expressing T-cells (e.g., Jurkat/PD-1, primary human T-cells)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, or Ionomycin and Phorbol 12-myristate 13-acetate (PMA/TPA))
-
Assay plates (96-well or 384-well)
-
Reagents for endpoint analysis (e.g., Luciferase assay kit, ELISA kits for cytokines, flow cytometry antibodies)
Experimental Workflow
Caption: Experimental workflow for T-cell activation assay.
Step-by-Step Protocol
-
Cell Culture: Culture PD-L1 expressing cells and PD-1 expressing T-cells in appropriate media and conditions. For reporter assays, T-cells can be transfected with a reporter plasmid, such as an NFAT-luciferase reporter.[3]
-
Seeding of PD-L1 Expressing Cells: Seed the PD-L1 expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
BMS-1166 Treatment: The following day, treat the PD-L1 expressing cells with various concentrations of this compound or a vehicle control (DMSO). A concentration of 10 µM has been shown to be effective.[3] Incubate for approximately 17 hours.[3]
-
Co-culture: Add the PD-1 expressing T-cells to the wells containing the pre-treated PD-L1 expressing cells.
-
T-cell Stimulation: Concurrently, stimulate the T-cells. This can be achieved using 1 µM Ionomycin and 10 ng/ml TPA (PMA) to mimic TCR and CD28 signaling.[3]
-
Incubation: Co-culture the cells for a period of 12 to 24 hours.[3]
-
Endpoint Analysis:
-
Luciferase Reporter Assay: If using a luciferase reporter system, lyse the cells and measure luciferase activity according to the manufacturer's instructions. An increase in luciferase activity indicates enhanced T-cell activation.[3][7]
-
Cytokine Expression Analysis:
-
RT-qPCR: Harvest the T-cells and extract RNA. Perform reverse transcription and quantitative PCR to measure the mRNA levels of key cytokines such as IL-2, IFN-γ, and TNF-α.[3]
-
ELISA: Collect the cell culture supernatant and perform an ELISA to quantify the secreted levels of cytokines like IL-2 and IFN-γ.
-
-
Flow Cytometry: Stain the T-cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and proliferation markers (e.g., Ki-67) to assess the activation and proliferation status of the T-cell population.
-
Data Interpretation and Expected Results
Treatment with BMS-1166 is expected to reverse the immunosuppressive effects of the PD-1/PD-L1 interaction. In a successful experiment, wells treated with BMS-1166 should exhibit:
-
Increased T-cell activation: This will be observed as a significant increase in luciferase reporter activity, or higher expression of activation markers like CD25 and CD69.[3]
-
Enhanced cytokine production: Expect to see a restoration of cytokine gene expression (IL-2, TNF-α, IFN-γ) and protein secretion that is otherwise suppressed by the PD-L1/PD-1 interaction.[3]
-
Increased T-cell proliferation: An increase in T-cell proliferation can be measured through various assays, including CFSE dilution or Ki-67 staining.
Conclusion
This compound is a valuable tool for studying the PD-1/PD-L1 immune checkpoint in vitro. Its unique mechanism of action and potent inhibitory activity make it an excellent candidate for research and drug development in the field of cancer immunotherapy. The protocols outlined in these application notes provide a robust framework for assessing the efficacy of BMS-1166 in restoring T-cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-1166 Hydrochloride in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-1166 hydrochloride, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), in breast cancer cell line research. This document outlines the mechanism of action, provides quantitative efficacy data, and details experimental protocols for assessing its effects on cell viability, signaling pathways, and apoptosis.
Introduction
This compound is a small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system.[1][2] By blocking this interaction, BMS-1166 can restore T-cell function and enhance the anti-tumor immune response.[1][3] Notably, BMS-1166 has a dual mechanism of action; it not only directly interferes with the PD-1/PD-L1 binding but also inhibits the glycosylation and maturation of PD-L1, causing it to be retained in the endoplasmic reticulum and preventing its transport to the cell surface.[4][5][6] This multifaceted inhibition makes BMS-1166 a valuable tool for investigating immunotherapy strategies in breast cancer.
Data Presentation
The cytotoxic and inhibitory activities of this compound have been evaluated in various breast cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from different studies.
Table 1: Cytotoxic Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Assay | Incubation Time | IC50 Value (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 48 hours | 28.77 | [1] |
| Various Breast Cancer Cell Lines | Not Specified | MTT | 72 hours | ~20 (average) | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Signaling Pathway
BMS-1166 targets the PD-1/PD-L1 immune checkpoint pathway. The diagram below illustrates the mechanism by which BMS-1166 restores T-cell mediated anti-tumor immunity.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer cell lines.
Cell Viability Assay (CCK-8/MTT)
This protocol determines the cytotoxic effects of BMS-1166.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium and allow them to adhere for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of the prepared BMS-1166 solutions at various concentrations. Include a vehicle control (medium with DMSO, if used for dissolving the compound) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[1][3]
-
For CCK-8 assay, add 10 µL of CCK-8 reagent to each well and incubate for an additional 2 hours.[1] For MTT assay, add 10 µL of MTT solution and incubate for 3-4 hours, followed by the addition of 100 µL of solubilization solution.[7][8]
-
Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to the untreated control wells.
Western Blot for PD-L1 Expression
This protocol is to analyze the effect of BMS-1166 on PD-L1 protein expression and its glycosylation status.
Materials:
-
Breast cancer cells treated with BMS-1166
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PD-L1, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat breast cancer cells with BMS-1166 (e.g., 10 µM) or DMSO as a control for a specified time (e.g., 17-24 hours).[4][5]
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.[4][9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. BMS-1166 treatment may result in a lower molecular weight band of PD-L1 due to the inhibition of glycosylation.[5]
Flow Cytometry for Cell Surface PD-L1
This protocol quantifies the expression of PD-L1 on the surface of breast cancer cells.
Materials:
-
Breast cancer cells
-
This compound
-
IFN-γ (optional, to induce PD-L1 expression)
-
FITC-conjugated anti-PD-L1 antibody
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with BMS-1166 (e.g., 10 µM) with or without IFN-γ (e.g., 100 ng/mL) for 48 hours.[1]
-
Harvest the cells and wash them with PBS.
-
Incubate the cells with a FITC-conjugated anti-PD-L1 antibody (or an appropriate isotype control) for 30 minutes at 4°C in the dark.[1]
-
Wash the cells and resuspend them in PBS.
-
Analyze the cell surface PD-L1 expression using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay determines the ability of BMS-1166 to induce apoptosis, particularly in a co-culture system with T-cells.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
Jurkat T-cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Co-culture breast cancer cells with Jurkat T-cells. IFN-γ can be used to stimulate PD-L1 expression on the cancer cells.[1]
-
Treat the co-culture with BMS-1166 at the desired concentration.
-
After the treatment period, harvest the cells (including both adherent and floating cells).[8][10]
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][10]
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[10] Studies have shown that BMS-1166 can significantly reduce T-cell apoptosis in such co-culture systems.[1]
References
- 1. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of PD-L1 Expression Following BMS-1166 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to analyze the expression and glycosylation status of Programmed Death-Ligand 1 (PD-L1) in cell lines after treatment with the small molecule inhibitor, BMS-1166.
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on tumor cells, contributing to immune evasion.[1][2] The interaction between PD-L1 on tumor cells and its receptor, PD-1, on activated T cells, suppresses T-cell activity and allows the tumor to escape immune surveillance.[3][4] BMS-1166 is a small molecule inhibitor that disrupts the PD-1/PD-L1 signaling pathway.[5][6][7] Unlike monoclonal antibodies that block the extracellular interaction, BMS-1166 has a unique intracellular mechanism of action. It prevents the transport of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, which in turn inhibits its glycosylation and maturation.[5][8][9][10][11] This results in the accumulation of an under-glycosylated form of PD-L1 within the ER and a reduction of mature PD-L1 on the cell surface.[5][9]
Western blotting is a key technique to observe this shift in PD-L1's post-translational modification. Following BMS-1166 treatment, a characteristic change in the electrophoretic mobility of PD-L1 can be observed, with a decrease in the higher molecular weight, fully glycosylated form and an increase in the lower molecular weight, under-glycosylated form.[5] This protocol provides a step-by-step guide to effectively demonstrate this phenomenon.
Data Presentation
The following table summarizes key quantitative parameters for the Western blot protocol.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 2 x 10^6 cells / 10 cm dish | Adjust based on cell line proliferation rate. |
| BMS-1166 Treatment Concentration | 1-10 µM | A dose-response experiment is recommended to determine the optimal concentration for the cell line of interest.[5] |
| BMS-1166 Treatment Duration | 17-24 hours | Time-course experiments can be performed to optimize the treatment duration.[5][8] |
| Total Protein per Lane | 20-50 µg | Determined by BCA or Bradford assay.[12] |
| Primary Antibody (PD-L1) | As per manufacturer's recommendation | Dilute in 5% BSA or non-fat dry milk in TBST. |
| Primary Antibody (Loading Control) | As per manufacturer's recommendation | e.g., GAPDH, α-Tubulin, or β-Actin. |
| Secondary Antibody | 1:2000 to 1:10,000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG. |
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
BMS-1166 (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Deionized water
Step-by-Step Western Blot Protocol
1. Cell Culture and Treatment a. Seed cells (e.g., PC9, H1975, or other cancer cell lines expressing PD-L1) in 10 cm dishes and allow them to adhere and reach 70-80% confluency. b. Treat the cells with the desired concentration of BMS-1166 (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.[5][8] c. Incubate the cells for 17-24 hours at 37°C in a humidified incubator with 5% CO2.[5][8]
2. Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each dish. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[12]
3. Sample Preparation and SDS-PAGE a. Normalize the protein concentration for all samples. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load 20-50 µg of total protein per lane onto an SDS-PAGE gel.[12] e. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13][14] b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[14]
5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[13][15] b. Incubate the membrane with the primary antibody against PD-L1, diluted in blocking buffer, overnight at 4°C with gentle shaking.[15] c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15] e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.[14] c. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
7. Analysis a. Analyze the resulting bands. A successful experiment will show a decrease in the band corresponding to the higher molecular weight (glycosylated) PD-L1 and an increase in the band for the lower molecular weight (under-glycosylated) PD-L1 in the BMS-1166 treated samples compared to the control. b. Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or α-Tubulin) to ensure equal protein loading across all lanes.[5][8]
Visualizations
Caption: Experimental workflow for Western blot analysis of PD-L1.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 11. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining BMS-1166 Hydrochloride Activity Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a luciferase reporter assay to quantify the bioactivity of BMS-1166 hydrochloride, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.
Introduction
The interaction between PD-1, expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, plays a crucial role in immune evasion by cancer.[1] This interaction transmits an inhibitory signal to the T cell, suppressing its anti-tumor activity.[1] this compound is a small molecule inhibitor that disrupts this interaction, thereby restoring T-cell function.[2][3] Its mechanism of action involves inducing the dimerization of PD-L1 and blocking its interaction with PD-1.[1][3][] Furthermore, BMS-1166 has been shown to inhibit the glycosylation of PD-L1, preventing its transport from the endoplasmic reticulum (ER) to the Golgi apparatus and leading to its degradation.[5][6][7]
The luciferase reporter assay is a robust, cell-based method for screening and characterizing inhibitors of the PD-1/PD-L1 pathway.[8][9] This assay employs a co-culture system consisting of PD-L1-expressing cells and PD-1-expressing effector T cells. The effector cells are engineered to express a luciferase reporter gene under the control of a promoter, such as the Nuclear Factor of Activated T-cells (NFAT) or Interleukin-2 (IL-2) response element, which is activated upon T-cell receptor (TCR) stimulation.[5][6][10] Blockade of the PD-1/PD-L1 interaction by an inhibitor like this compound alleviates the suppression of T-cell activation, resulting in a quantifiable increase in luciferase expression and a corresponding luminescent signal.[8][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the experimental workflow of the luciferase reporter assay.
Quantitative Data Summary
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the specific assay format and cell lines used.
| Compound | Assay Type | Cell Line(s) | IC50 / EC50 | Reference(s) |
| BMS-1166 | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | N/A (Biochemical) | 1.4 nM | [2][3][6] |
| BMS-1166 | Cell Viability Assay | MDA-MB-231 | 28.77 µM | [12] |
| BMS-1166 | PD-1/NFAT-Luc Reporter Assay | Jurkat/CHO Co-culture | 1578 nM (EC50) | [3] |
Experimental Protocols
This protocol outlines a cell-based luciferase reporter assay to determine the potency of this compound in blocking the PD-1/PD-L1 interaction.
Materials and Reagents
-
Cell Lines:
-
Compound:
-
This compound, dissolved in an appropriate solvent such as DMSO.[2]
-
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with fetal bovine serum, penicillin, and streptomycin).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[13]
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates.[11]
-
Luminometer for measuring luminescence.
-
Standard cell culture equipment (CO₂ incubator, centrifuge, etc.).
-
Protocol
-
Cell Seeding (Day 1):
-
Seed the PD-L1 expressing CHO-K1 cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of culture medium.[10]
-
Include wells for "Cell-Free Control" (medium only) for background luminescence determination.[10]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.[10][11]
-
-
Compound Addition (Day 2):
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to prepare these at a 2X final concentration.
-
Carefully remove the medium from the wells containing the adherent PD-L1 expressing cells.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO diluted in medium).
-
Incubate for 30 minutes to 1 hour at 37°C.[10]
-
-
Co-culture Initiation (Day 2):
-
Harvest the PD-1/NFAT-luc Jurkat effector cells and resuspend them in fresh culture medium at a density that will result in the desired effector-to-target ratio (e.g., 4 x 10⁵ cells/mL).[10]
-
Add 50 µL of the Jurkat cell suspension to each well containing the PD-L1 expressing cells and the compound.
-
Include "Unstimulated Control" wells containing both cell types but no compound.
-
Incubate the co-culture plate at 37°C in a 5% CO₂ incubator for 6 to 24 hours.[8][11] The optimal incubation time may need to be determined empirically.
-
-
Luminescence Measurement (Day 2 or 3):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[13]
-
Gently rock the plate for approximately 10-15 minutes at room temperature to ensure cell lysis and signal stabilization.[10][13]
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence reading from the "Cell-Free Control" wells from all other readings.[10]
-
Normalization: The activity of this compound is observed as an increase in the luminescent signal. The fold induction of luciferase activity can be calculated by dividing the background-subtracted luminescence of the treated wells by the average background-subtracted luminescence of the unstimulated control wells.
-
EC50 Determination: Plot the fold induction of luminescence against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.[11]
This luciferase reporter assay provides a sensitive and biologically relevant method to assess the functional activity of this compound as a PD-1/PD-L1 immune checkpoint inhibitor. The detailed protocol and data presentation guidelines herein are intended to assist researchers in the accurate and reproducible evaluation of this and other similar small molecule immunomodulators.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 9. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Troubleshooting BMS-1166 hydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BMS-1166 hydrochloride. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is highly soluble in DMSO, with concentrations of 100 mg/mL (155.97 mM) to 125 mg/mL (194.97 mM) being achievable.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q2: My this compound will not dissolve in aqueous buffers. What should I do?
A2: this compound is practically insoluble in water.[2] Therefore, direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental medium to the final desired concentration. Be aware that precipitation may occur upon dilution if the final concentration exceeds the aqueous solubility limit.
Q3: I observed precipitation when diluting my DMSO stock solution into my cell culture medium. How can I resolve this?
A3: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your aqueous medium.
-
Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is ideal, a final concentration of up to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent System: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation includes DMSO, PEG300, Tween-80, and saline.[5][6]
-
Gentle Warming and Sonication: To aid initial dissolution in DMSO, gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective.[6][7]
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[8] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][4]
Q5: What is the mechanism of action of BMS-1166?
A5: BMS-1166 is a potent inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, with an IC50 of 1.4 nM.[1][2][3][4] It functions by binding to PD-L1, inducing its dimerization, and thereby blocking its interaction with PD-1.[1][] This action alleviates the PD-L1-induced exhaustion of T-cells.[2] Additionally, BMS-1166 has been shown to partially and specifically inhibit the glycosylation of PD-L1, which functionally inactivates it by preventing its export from the endoplasmic reticulum to the Golgi apparatus.[][10][11]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 - 125 | ≥ 147.59 - 194.97 | Use of fresh, anhydrous DMSO and sonication is recommended.[1][2][4][6] |
| Ethanol | 13 | Not Specified | |
| Water | Insoluble | Insoluble | [2] |
Table 2: In Vivo Formulation Examples
| Formulation Components | Concentration of BMS-1166 | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.24 mM) | A clear solution is obtained.[5][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.24 mM) | A clear solution is obtained.[5] |
| 5% DMSO, 40% PEG-200, 55% Saline | Not Specified | Used for an analog of BMS-1166.[5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Pre-treatment of the Vial: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO to minimize water content.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 677.57 g/mol .
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Alternatively, or in combination with warming, sonicate the vial in short bursts.
-
-
Verification of Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to two years.
Visualizations
Caption: Mechanism of action of BMS-1166.
Caption: Workflow for troubleshooting solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 6. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 11. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-1166 Hydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use BMS-1166 hydrochloride in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-1166?
A1: BMS-1166 is a small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) interaction.[1][2][3][4] It functions by inducing the dimerization of PD-L1.[2][3] This process interferes with the normal glycosylation and maturation of PD-L1, preventing its transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][5][6] The result is an accumulation of under-glycosylated PD-L1 in the ER, leading to a reduction of PD-L1 on the cell surface and thereby blocking its immunosuppressive signaling.[1][5][6]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4][7] For example, a 10 mM stock solution in anhydrous DMSO is a common starting point. To minimize the cytotoxic effects of the solvent, ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%.[7] Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][7]
Q3: What is a good starting concentration for my cell culture experiment?
A3: A common starting concentration for BMS-1166 in cell culture is 10 µM.[1][5][8] However, the optimal concentration will be cell-line specific. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint.
Q4: What are the known IC50 values for BMS-1166?
A4: The IC50 of BMS-1166 can vary significantly depending on the assay and cell line used. A summary of reported values is provided in the table below.
| Assay Type | Cell Line/Target | Reported IC50 |
| PD-1/PD-L1 Interaction (HTRF binding assay) | - | 1.4 nM[1][2][3][9] |
| Cell Viability (MTT Assay) | MDA-MB-231 | 28.77 µM[5] |
| Antiproliferative Activity | B16-F10 | 0.39 µM[3] |
| Growth Inhibition | CHO cells expressing PD-L1 | > 30 µM[3] |
| T-cell Activation (Reporter Assay) | Jurkat (PD-1)/CHO (PD-L1) co-culture | EC50 = 276 nM[9] |
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the effective range.
-
-
Possible Cause 2: Inhibitor Instability.
-
Solution: BMS-1166 stability in aqueous media can be a factor. Prepare fresh dilutions from your frozen stock for each experiment. A loss of biological activity over time can be an indicator of instability.[7]
-
-
Possible Cause 3: Low PD-L1 Expression.
-
Solution: The target of BMS-1166 is PD-L1. Confirm that your cell line expresses sufficient levels of PD-L1. You can induce PD-L1 expression in some cell lines by treating with interferon-gamma (IFN-γ).[5]
-
Problem 2: I am observing high levels of cell toxicity.
-
Possible Cause 1: Concentration is too high.
-
Solution: Titrate down the concentration of BMS-1166. Even if a high concentration shows a strong effect, it may be due to off-target toxicity. Use the lowest effective concentration that gives you the desired biological outcome.[7]
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the toxic threshold for your cells (typically <0.5%).[7] Run a vehicle control (media with the same concentration of solvent but without the inhibitor) to assess the impact of the solvent alone.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While BMS-1166 is a potent PD-L1 inhibitor, off-target effects are possible with any small molecule. If toxicity persists at effective concentrations, consider if the observed phenotype could be due to effects on other pathways.[7]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Warm a vial of this compound and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.
-
Gently vortex or sonicate if needed to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.[2]
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Dose-Response Experiment for Cell Viability (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][8]
-
Inhibitor Treatment:
-
Prepare a series of dilutions of BMS-1166 in your cell culture medium. A suggested range could be from 0.01 µM to 100 µM.
-
Include a "vehicle-only" control (medium with the highest concentration of DMSO used in your dilutions).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of BMS-1166.
-
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of BMS-1166 in blocking the PD-L1/PD-1 signaling pathway.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. medsci.org [medsci.org]
- 9. caymanchem.com [caymanchem.com]
Potential off-target effects of BMS-1166 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BMS-1166 hydrochloride. The information addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-1166?
A1: BMS-1166 is a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with an IC50 of 1.4 nM.[1][2][3][4] It binds directly to PD-L1, inducing its dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[1][5] This action antagonizes the inhibitory checkpoint signal, thereby promoting T-cell activation.[1][2]
Q2: Does BMS-1166 have known off-target effects on other kinases or receptors?
A2: Current research literature primarily focuses on the high specificity of BMS-1166 for PD-L1. While comprehensive off-target screening data against a wide panel of kinases and receptors is not extensively published in the provided results, a key mechanistic insight is its effect on PD-L1 post-translational modification. BMS-1166 partially and specifically inhibits the N-glycosylation of human PD-L1.[6][7][] This effect appears to be specific to human PD-L1, as it does not affect mouse PD-L1 or other tested glycoproteins.[7] This specific action on a post-translational process, rather than broad kinase inhibition, suggests a focused mode of action.
Q3: How does the inhibition of PD-L1 glycosylation by BMS-1166 contribute to its function?
A3: The inhibition of N-glycosylation is a crucial aspect of BMS-1166's efficacy. By preventing proper glycosylation, the compound causes the misfolded or under-glycosylated PD-L1 protein to be retained within the endoplasmic reticulum (ER).[7][][9] This blocks its transport to the Golgi apparatus and subsequent expression on the cell surface, effectively reducing the amount of functional PD-L1 available to engage with PD-1.[7][]
Q4: Is BMS-1166 effective against PD-L1 from species other than humans?
A4: No. A significant limitation and a critical point for experimental design is that BMS-1166 is specific to human PD-L1 (hPD-L1).[10] It does not interact with or inhibit mouse PD-L1 (mPD-L1).[7][10] Therefore, it is not suitable for in vivo studies in standard murine models unless they are engineered to express human PD-L1.
Q5: What is the general toxicity profile of BMS-1166 in vitro?
A5: BMS-1166 exhibits low toxicity in tested cell lines.[2][11][12] This suggests a favorable therapeutic window for in vitro experiments, where concentrations effective for PD-1/PD-L1 blockade are significantly lower than those causing broad cytotoxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No inhibition of PD-1/PD-L1 signaling in a mouse cell line or in vivo mouse model. | Species Specificity: BMS-1166 is specific for human PD-L1 and does not inhibit mouse PD-L1.[7][10] | Use a human cell line or a murine model that has been genetically engineered to express human PD-L1. Alternatively, consider a small molecule inhibitor known to be active against both human and mouse PD-L1. |
| Inconsistent results in T-cell activation assays. | Compound Potency vs. Toxicity: While generally low, at very high concentrations, BMS-1166 could exert cytotoxic effects, confounding the results of functional assays. | Determine the EC50 for cytotoxicity in your specific cell lines (e.g., via a CellTiter-Glo® or MTT assay). Ensure that the concentrations used in your functional assays are well below the cytotoxic threshold. A full dose-response curve is recommended. |
| Western blot shows a decrease in the apparent molecular weight of PD-L1 after treatment. | Inhibition of Glycosylation: This is an expected mechanistic effect of BMS-1166. The lower molecular weight band corresponds to the under-glycosylated form of PD-L1 retained in the ER.[7] | This observation can be used as a positive control for compound activity. To confirm, you can treat cell lysates with PNGase F to remove all N-linked glycans; the bands from both treated and untreated samples should then migrate at the same lower molecular weight. |
| Reduced surface expression of PD-L1 observed via flow cytometry. | ER Retention Mechanism: This is the intended downstream effect of glycosylation inhibition. BMS-1166 blocks the export of PD-L1 from the ER, leading to reduced surface presentation.[7][] | This is a valid endpoint to measure the functional activity of BMS-1166. Quantify the change in mean fluorescence intensity (MFI) of surface PD-L1 staining in treated versus untreated cells. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][2][3][7] |
| EC50 (Cytotoxicity) | 40.5 µM | Not specified | [11] |
| IC50 (MDA-MB-231 cells) | 28.77 µM | Cytotoxicity Assay | [10] |
| Binding Affinity (KD to PD-L1) | 5.7 x 10⁻⁹ M (5.7 nM) | Surface Plasmon Resonance (SPR) | [13] |
Key Experimental Protocols
Protocol: Western Blot Analysis of PD-L1 Glycosylation Status
This protocol is designed to assess the effect of BMS-1166 on the glycosylation of PD-L1 in human cancer cell lines.
1. Cell Culture and Treatment:
-
Plate human cancer cells known to express PD-L1 (e.g., PC9 or MDA-MB-231) at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with DMSO (vehicle control), a range of BMS-1166 concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM), or a positive control for glycosylation inhibition like Tunicamycin (1 µg/mL) for 17-24 hours.[7]
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. (Optional) PNGase F Digestion:
-
To confirm that the molecular weight shift is due to glycosylation, a subset of the lysate can be treated with PNGase F according to the manufacturer's protocol to remove N-linked glycans.
5. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate the proteins on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.[7]
6. Expected Outcome:
-
In DMSO-treated cells, PD-L1 will appear as a smear or a higher molecular weight band due to heavy glycosylation.
-
In BMS-1166-treated cells, a dose-dependent shift to a lower molecular weight band will be observed, representing the under-glycosylated form.[7]
-
The Tunicamycin-treated sample will show a strong band at the lowest molecular weight, corresponding to the completely unglycosylated protein.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.
Caption: Mechanism of BMS-1166 action on PD-L1 glycosylation and trafficking.
Caption: Workflow for assessing the cellular effects of BMS-1166 on PD-L1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. xcessbio.com [xcessbio.com]
- 5. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
BMS-1166 hydrochloride stability and storage conditions
For researchers, scientists, and drug development professionals utilizing BMS-1166 hydrochloride, this technical support center provides essential information on stability, storage, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is soluble in DMSO at concentrations of 100 mg/mL or higher.[1][2] To avoid issues with solubility due to moisture absorption by DMSO, it is advisable to use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1][2] Once prepared, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q3: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, gently warm the vial and vortex it until the solution becomes clear. Sonication can also be used to aid dissolution.[3] Always ensure the compound is fully dissolved before use in your experiments.
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can stem from several factors, including the stability of the compound in your culture media, variations in cell passage number and health, or pipetting errors.[4][5] It is crucial to prepare fresh working dilutions from your stock solution for each experiment and to maintain consistent cell culture practices.[4] Additionally, the final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[4][5]
Q5: How can I minimize the risk of compound degradation during my experiments?
A5: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1][6] For in vitro assays, avoid prolonged exposure of the compound to light and ensure the pH of your buffers and media is stable.[7] If you suspect instability in your experimental conditions, you can perform a simple stability test by incubating the compound in your assay medium for the duration of your experiment and analyzing its concentration at different time points using a suitable analytical method like HPLC.[5]
Data Presentation
Table 1: this compound Stability and Storage
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| Solid (Powder) | 4°C | 2 years | [1] |
| In DMSO | -80°C | 2 years | [1] |
| In DMSO | -20°C | 1 year | [1] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 100 mg/mL (147.59 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [1] |
| In vivo Formulation 1 | ≥ 2.08 mg/mL (3.24 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [6] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (3.69 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based PD-1/PD-L1 Blockade Assay
This protocol describes a general method to assess the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation in a co-culture system.
Materials:
-
PD-L1 expressing cancer cells (e.g., PC9/PD-L1)
-
PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter (Jurkat/PD-1/NFAT-luc)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ionomycin and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the PD-L1 expressing cancer cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., <0.1%).
-
Compound Addition: Add the diluted this compound or vehicle control to the wells containing the cancer cells and incubate for 1 hour at 37°C.
-
Co-culture: Add the Jurkat/PD-1/NFAT-luc cells to the wells at an appropriate effector-to-target ratio.
-
T-cell Stimulation: Add Ionomycin and PMA to the co-culture to stimulate T-cell receptor signaling.
-
Incubation: Incubate the co-culture plate for 6-24 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader. Increased luminescence indicates restored NFAT activity and T-cell activation due to the blockade of the PD-1/PD-L1 interaction.
Mandatory Visualization
Caption: Workflow for handling and storage of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
How to prevent BMS-1166 hydrochloride precipitation in media
Technical Support Center: BMS-1166 Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-1166 and what is its mechanism of action?
A1: BMS-1166 is a potent and novel small molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 of 1.4 nM.[1][2] It works by inducing the dimerization of PD-L1, which blocks its interaction with PD-1.[1] This action counteracts the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T-cell activation.[1][2] Additionally, BMS-1166 has been shown to partially and specifically inhibit the glycosylation of PD-L1, which inactivates it by preventing its export from the endoplasmic reticulum to the Golgi apparatus.[3][4][]
Q2: I've observed a precipitate in my cell culture media after adding this compound. What is the likely cause?
A2: Precipitation of this compound in aqueous solutions like cell culture media is often due to its limited solubility. Like many small molecule inhibitors, it can be hydrophobic.[6] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, the compound can fall out of solution if its solubility limit is exceeded.[7][8]
Q3: My this compound solution appears cloudy over time in the incubator. Why does this happen?
A3: Delayed precipitation can be caused by several factors within the incubator's environment.[8] Changes in pH due to the CO2 atmosphere, temperature fluctuations, or interactions with components in the media such as salts and proteins can decrease the compound's stability in solution over time.[7][9][10]
Q4: Can I use a stock solution of this compound if I see a precipitate in the vial?
A4: It is not recommended to use a stock solution that has a visible precipitate. The presence of solid material indicates that the actual concentration of the dissolved compound is lower than intended, which will lead to inaccurate dosing. You can try to redissolve the precipitate by gently warming the vial and vortexing.[6] However, for the most reliable results, preparing a fresh stock solution is the best practice.[6]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture media?
A5: To minimize cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.1%.[6][8] While some robust cell lines may tolerate up to 0.5%, it is crucial to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to assess any potential effects of the solvent on your cells.[8][11]
Troubleshooting Guide
This guide provides systematic solutions to address precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The concentration of this compound exceeds its solubility in the aqueous media.[7] | - Decrease the final working concentration of the compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.[7]- Perform serial dilutions of the stock solution in pre-warmed media.[8] |
| Precipitate Forms Over Time | - pH Shift: The CO2 environment in the incubator can alter the media's pH, affecting compound solubility.[7]- Interaction with Media Components: The compound may interact with salts, proteins, or other media components.[7][10] | - Ensure your media is properly buffered for the incubator's CO2 concentration.- Test the compound's stability in your specific media over the duration of the experiment.- Consider using a different basal media formulation.[8] |
| Cloudiness or Turbidity | This may indicate fine particulate precipitation.[7] | - Examine a sample under a microscope to confirm it is a chemical precipitate.- Follow the solutions for immediate precipitation. |
| Stock Solution Issues | The compound has precipitated out of the stock solution due to improper storage or concentration. | - Visually inspect the stock solution before each use. If a precipitate is present, gently warm and vortex to redissolve.[6]- Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 641.11 g/mol , dissolve 6.41 mg in 1 mL of DMSO.
-
Vortex the solution vigorously until the compound is completely dissolved. A brief sonication or gentle warming (e.g., 37°C water bath) can aid dissolution if precipitation occurs.[1][12]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture media.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium.
-
To minimize rapid solvent exchange, consider making an intermediate dilution in the media.
-
Add the stock solution to the pre-warmed media and vortex gently but thoroughly immediately after addition.[8]
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[7]
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow for Preventing Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
BMS-1166 hydrochloride for murine models limitations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-1166 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-1166?
A1: BMS-1166 is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with an IC50 of 1.4 nM in biochemical assays.[1][2][3][4] It functions through a dual mechanism:
-
Induces PD-L1 Dimerization: BMS-1166 binds to PD-L1 and induces its dimerization, which blocks its interaction with the PD-1 receptor.[1][4]
-
Inhibits PD-L1 Glycosylation and Trafficking: The compound specifically inhibits the glycosylation of human PD-L1 and prevents its transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the accumulation of under-glycosylated PD-L1 in the ER and reduces its surface expression on tumor cells.[5]
Q2: I am not seeing any effect of BMS-1166 in my standard syngeneic mouse tumor model. Why?
A2: A critical limitation of BMS-1166 is its species specificity. The inhibitory effect of BMS-1166 is specific to human PD-L1 (hPD-L1). It does not bind to or affect murine PD-L1 (mPD-L1).[5] Therefore, standard syngeneic mouse models, which express murine PD-L1, are not suitable for in vivo efficacy studies of BMS-1166.
Q3: What type of murine model is appropriate for in vivo studies with BMS-1166?
A3: To evaluate the in vivo efficacy of BMS-1166, it is essential to use a mouse model that expresses human PD-L1. The recommended models include:
-
Humanized PD-L1 Mice: These are genetically engineered mice where the murine Pd-l1 gene is replaced with the human PD-L1 gene. This allows for the investigation of BMS-1166's effect on a human target within a murine immune system.
-
Humanized Immune System Mice with Human Tumors: These are immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system. These mice can then be implanted with human tumor xenografts that express human PD-L1.
Q4: What are the recommended solvents and formulation strategies for in vivo administration of this compound?
A4: this compound has limited solubility in aqueous solutions. For in vivo experiments, it is typically formulated using a combination of solvents. While specific in vivo studies with BMS-1166 are not extensively published, here are some suggested formulations based on vendor data for the free base and general protocols for similar small molecules:
-
For Intraperitoneal (i.p.) Injection: A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A clear solution of at least 2.08 mg/mL can be achieved with a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
Alternative Formulation: A solution of at least 2.5 mg/mL can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]
Always prepare fresh working solutions on the day of use. [4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no activity in in vitro cell-based assays | Cell line suitability: The cell line used may not express sufficient levels of human PD-L1. | - Confirm human PD-L1 expression on your target cells using flow cytometry or western blotting.- Consider using a cell line known to have high endogenous PD-L1 expression or a cell line engineered to overexpress human PD-L1. |
| Compound solubility: this compound may precipitate in culture media, reducing its effective concentration. | - Prepare stock solutions in 100% DMSO.[3] - When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. - Visually inspect the media for any signs of precipitation after adding the compound. | |
| Lack of in vivo efficacy in a humanized mouse model | Suboptimal dosing or schedule: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration. | - Since published in vivo data for BMS-1166 is scarce, consider conducting a pilot dose-escalation study to determine the maximum tolerated dose (MTD). - Based on general protocols for other small molecule PD-L1 inhibitors, a starting point for efficacy studies could be in the range of 50-100 mg/kg, administered once or twice daily via oral gavage or i.p. injection.[6] This is a hypothetical starting point and requires validation. |
| Poor bioavailability: The chosen administration route may result in low systemic exposure. | - If oral administration is used, consider switching to intraperitoneal injection to bypass potential issues with oral absorption. - Pharmacokinetic studies are highly recommended to determine the bioavailability and exposure of BMS-1166 with your chosen formulation and administration route. | |
| Insufficient immune response in the humanized model: The level of human immune cell engraftment and activation may be inadequate. | - Verify the engraftment levels of human immune cells, particularly T cells, in your humanized mice before starting the efficacy study. - Ensure that the chosen human tumor model is immunogenic and can elicit a T-cell response. | |
| Toxicity observed in vivo (e.g., weight loss) | Dose is too high: The administered dose may be above the maximum tolerated dose. | - Reduce the dose of BMS-1166. - In a pilot study, a dose that causes more than 10-15% body weight loss is generally considered too toxic.[6] |
| Vehicle toxicity: The vehicle used for formulation may be causing toxicity. | - Run a vehicle-only control group to assess any toxicity associated with the formulation. - If the vehicle is toxic, explore alternative formulations. |
Data Presentation
Table 1: In Vitro Potency of BMS-1166
| Assay Type | Target | IC50 / EC50 | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | PD-1/PD-L1 Interaction | 1.4 nM | [1][3][4][5] |
| Jurkat/CHO Co-culture Reporter Assay | PD-1/PD-L1 Mediated T-cell Activation | 276 nM | |
| Cytotoxicity Assay (Jurkat T-cells, 48h) | Cell Viability | 40.5 µM | [7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥100 mg/mL (155.97 mM) | Use fresh, non-hygroscopic DMSO. | [3] |
| In Vivo Formulation 1 | ≥2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [1] |
| In Vivo Formulation 2 | ≥2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [4] |
Experimental Protocols
Note: The following is a generalized experimental protocol for evaluating a small molecule PD-L1 inhibitor in a humanized mouse model. This protocol is not based on published in vivo studies of BMS-1166 and should be adapted and optimized for your specific experimental design.
Objective: To evaluate the anti-tumor efficacy of this compound in a human PD-L1 knock-in syngeneic mouse model.
Materials:
-
Human PD-L1 knock-in mice (e.g., on a C57BL/6 background)
-
Murine tumor cell line compatible with the mouse strain (e.g., MC38 colon adenocarcinoma)
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture and harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (0.5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow until they reach an average volume of approximately 100 mm³.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final formulation by adding the co-solvents sequentially.
-
Administer BMS-1166 or vehicle control to the respective groups via the chosen route (e.g., i.p. injection or oral gavage) at the predetermined dose and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the mice for any clinical signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).
-
At the endpoint, euthanize the mice and excise the tumors.
-
Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.
-
Visualizations
Caption: PD-1/PD-L1 pathway and BMS-1166 inhibition mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-1166 Hydrochloride in Glycosylation Inhibition Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BMS-1166 hydrochloride in experiments focused on glycosylation inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
| Question | Answer |
| My Western blot for PD-L1 shows multiple bands after BMS-1166 treatment. Is this expected? | Yes, this is an expected outcome. This compound inhibits the maturation of PD-L1 by preventing its full glycosylation.[1][2][3] The higher molecular weight bands correspond to fully glycosylated PD-L1, while the lower molecular weight bands represent the under-glycosylated form that accumulates in the endoplasmic reticulum (ER) upon treatment.[1][4] |
| I am not observing a significant inhibition of PD-L1/PD-1 interaction in my cell-based assay. What could be the reason? | Several factors could contribute to this. First, ensure that you are using a sufficient concentration of BMS-1166; a concentration of 10 μM has been shown to be effective in cell-based assays.[1][2] Second, verify the expression of both PD-L1 on your target cells and PD-1 on your effector cells. The inhibitory effect is dependent on this interaction. Finally, consider the assay endpoint. BMS-1166's mechanism involves blocking PD-L1 transport, so endpoints measuring downstream signaling of PD-1 engagement are appropriate.[1] |
| Is BMS-1166 specific to human PD-L1? | Yes, studies have indicated that BMS-1166 is specific to human PD-L1 (hPD-L1) and does not show the same inhibitory effects on mouse PD-L1 (mPD-L1).[4] This is a critical consideration when designing in vivo experiments in murine models. |
| What are the recommended solvent and storage conditions for this compound? | This compound is soluble in DMSO.[5][6] For long-term storage, it is recommended to store the stock solution at -80°C (for up to 2 years) or -20°C (for up to 1 year).[6] For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 may be necessary to achieve the desired concentration and solubility.[7] |
| How can I confirm that BMS-1166 is indeed inhibiting glycosylation and not just blocking the PD-L1/PD-1 binding site? | You can perform a deglycosylation assay using an enzyme like PNGase F.[1][2] Treatment of cell lysates with PNGase F will remove N-linked glycans. If BMS-1166 is inhibiting glycosylation, you will observe a shift in the molecular weight of PD-L1 on a Western blot, and this shift will be different from the pattern observed in untreated, fully glycosylated PD-L1 that is subsequently treated with PNGase F. Additionally, immunofluorescence staining can be used to observe the subcellular localization of PD-L1, which is expected to accumulate in the ER after BMS-1166 treatment.[1][2] |
| What are appropriate positive and negative controls for my experiments? | For glycosylation inhibition, Tunicamycin (TM) can be used as a positive control as it is a known inhibitor of N-linked glycosylation.[1][2] A vehicle control (e.g., DMSO) should be used as a negative control. For PD-1/PD-L1 interaction assays, an isotype control antibody for anti-PD-L1 or a non-binding small molecule can serve as a negative control. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of BMS-1166
| Assay Type | Parameter | Value | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 for PD-1/PD-L1 interaction | 1.4 nM | [6][7] |
| Cell-Based Assay (Jurkat/CHO co-culture) | IC50 for PD-1/PD-L1 blockade | 276 nM | [8] |
| Cell Viability Assay (MDA-MB-231 cells) | IC50 | 28.77 μM | [4] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to study the glycosylation inhibition effects of this compound.
Western Blot Analysis of PD-L1 Glycosylation
This protocol is used to observe the effect of BMS-1166 on the glycosylation status of PD-L1.
-
Cell Culture and Treatment:
-
Seed PD-L1 expressing cells (e.g., PC9/PD-L1) in appropriate culture plates.
-
Treat cells with the desired concentration of BMS-1166 (e.g., 10 μM) or vehicle control (DMSO) for a specified time (e.g., 17 hours).[1][2] Tunicamycin (e.g., 1 μg/ml) can be used as a positive control for glycosylation inhibition.[1][2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Deglycosylation (Optional):
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control antibody (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.[1][2]
-
PD-L1 and PD-1 Co-culture Assay
This assay evaluates the functional consequence of BMS-1166 treatment on the PD-L1/PD-1 interaction.
-
Cell Lines:
-
Treatment:
-
Pre-treat the PD-L1 expressing cells with BMS-1166 (e.g., 10 μM) or vehicle control for a specified duration (e.g., 17 hours).[1]
-
-
Co-culture:
-
Co-culture the pre-treated PD-L1 expressing cells with the PD-1 expressing cells for a defined period (e.g., 17 hours).[1]
-
-
Analysis of PD-1 Degradation:
-
After co-culture, lyse the cells and perform a Western blot analysis as described above.
-
Probe the membrane with an antibody against PD-1 to assess its degradation, which is indicative of a productive PD-L1/PD-1 interaction.[1] Inhibition of PD-1 degradation by BMS-1166 suggests a disruption of this interaction.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of BMS-1166 on PD-L1 glycosylation and trafficking.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for analyzing PD-L1 glycosylation by Western blot.
Troubleshooting Logic
Caption: Troubleshooting guide for PD-L1/PD-1 interaction assays.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving In Vivo Delivery of BMS-1166 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo delivery of BMS-1166 hydrochloride. The information is designed to assist in optimizing experimental design and achieving reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in vivo?
A1: The primary challenge with this compound is its poor aqueous solubility. As a hydrophobic small molecule, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. This characteristic can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.
Q2: What is the mechanism of action of BMS-1166?
A2: BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with an in vitro IC50 of approximately 1.4 nM.[1][2][3] It has a dual mechanism of action:
-
Induces PD-L1 Dimerization: BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1, inducing its dimerization. This prevents PD-L1 from binding to the PD-1 receptor on T-cells.[1][][5]
-
Inhibits PD-L1 Glycosylation: BMS-1166 can partially and specifically inhibit the glycosylation of PD-L1, leading to its retention in the endoplasmic reticulum and preventing its transport to the cell surface. This effectively reduces the amount of functional PD-L1 available to suppress T-cell activity.[1][][6][7]
Q3: What are some recommended starting formulations for in vivo studies with this compound?
A3: Due to its poor water solubility, this compound requires a formulation that can enhance its solubility and/or dissolution rate. Here are a few commonly used formulations for preclinical studies:
-
Co-solvent systems: These are often used for intravenous or intraperitoneal administration. A common example is a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Suspensions: For oral administration, a simple suspension can be made using vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose sodium (CMC-Na).
-
Cyclodextrin-based formulations: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes with hydrophobic drugs like BMS-1166, improving their solubility for parenteral administration.[2]
-
Lipid-based formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or micellar formulations can improve solubility and absorption. A recent study explored a T7-PEG-PCL micelle formulation for targeted delivery of BMS-1166.[8]
Q4: Are there any known in vivo pharmacokinetic data for this compound?
Troubleshooting Guide for In Vivo Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral administration. | 1. Poor solubility and dissolution: The compound is not dissolving in the gastrointestinal fluids. 2. Precipitation in the GI tract: The compound may initially be in solution in the formulation but precipitates upon contact with aqueous GI fluids. 3. Rapid first-pass metabolism: The drug is being extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Improve the formulation: Try a more advanced formulation such as a co-solvent system, a lipid-based formulation (e.g., SEDDS), or a nanosuspension to enhance solubility and dissolution. 2. Check for precipitation: Visually inspect the formulation after dilution in simulated gastric and intestinal fluids. 3. Assess metabolic stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to understand the extent of first-pass metabolism. |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing: Inaccurate administration of the formulation, especially with suspensions. 2. Physiological variability: Differences in gastric emptying, intestinal transit time, and food effects among animals. 3. Formulation instability: The drug is not uniformly suspended or is degrading in the vehicle. | 1. Ensure proper dosing technique: For oral gavage, ensure the needle is correctly placed and the full dose is administered. For suspensions, ensure they are well-mixed before each administration. 2. Standardize experimental conditions: Fast animals overnight before dosing to minimize food effects. Use animals of similar age and weight. 3. Assess formulation stability: Check the homogeneity and stability of the formulation over the duration of the experiment. |
| Unexpected toxicity or adverse effects. | 1. Vehicle toxicity: The chosen solvents or excipients may be causing toxicity at the administered dose. 2. High Cmax due to rapid absorption: Some formulations might lead to a rapid spike in plasma concentration, exceeding the maximum tolerated concentration. 3. Off-target effects of the compound. | 1. Run a vehicle-only control group: This will help differentiate between vehicle- and compound-related toxicity. 2. Modify the formulation: Consider a formulation that provides a more sustained release to reduce Cmax. 3. Conduct a dose-escalation study: Start with a lower dose and gradually increase it to determine the maximum tolerated dose (MTD). |
| Lack of in vivo efficacy despite good in vitro potency. | 1. Insufficient drug exposure at the tumor site: The plasma concentration may not translate to sufficient concentration in the tumor microenvironment. 2. Inappropriate animal model: The chosen tumor model may not be responsive to PD-L1 inhibition. 3. Drug degradation in vivo. | 1. Perform pharmacokinetic/pharmacodynamic (PK/PD) studies: Measure drug concentrations in plasma and tumor tissue and correlate them with target engagement (e.g., PD-L1 occupancy). 2. Select an appropriate model: Use a syngeneic tumor model known to be responsive to immune checkpoint inhibitors. 3. Assess in vivo stability: Analyze plasma and tissue samples for the presence of metabolites. |
Quantitative Data Presentation
Disclaimer: The following pharmacokinetic data are illustrative examples for a hypothetical BCS Class II compound with properties similar to this compound and are intended to serve as a guide for experimental design and comparison. Actual values may vary.
Table 1: Illustrative Pharmacokinetic Parameters of BMS-1166 in Mice (10 mg/kg Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | t1/2 (hr) | Bioavailability (%) |
| Aqueous Suspension (0.5% CMC-Na) | 150 ± 45 | 2.0 | 980 ± 210 | 4.5 | ~5 |
| Co-solvent System (20% PEG400, 10% Solutol HS 15) | 450 ± 90 | 1.0 | 2800 ± 550 | 5.0 | ~15 |
| Micelle Formulation (T7-PEG-PCL) | 800 ± 150 | 4.0 | 7500 ± 1200 | 8.0 | ~40 |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Insoluble[3] |
| DMSO | ≥ 100 mg/mL[3] |
| Ethanol | ~13 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of Formulations for In Vivo Administration
A. Co-solvent Formulation for Intravenous (IV) Injection (2 mg/mL)
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution (e.g., 20 mg/mL).
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in a 4:1:5 ratio (v/v/v).
-
Slowly add the BMS-1166 stock solution to the vehicle to achieve the final concentration of 2 mg/mL. The final DMSO concentration should be 10% or less.
-
Vortex thoroughly until a clear solution is obtained. Gentle warming or sonication may be used if necessary.[2]
B. Suspension for Oral Gavage (5 mg/mL)
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Weigh the required amount of this compound.
-
Gradually add the BMS-1166 powder to the CMC-Na solution while vortexing or stirring continuously to ensure a uniform suspension.
-
Keep the suspension under constant agitation until administration.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Tumor Implantation:
-
Culture a suitable murine cancer cell line (e.g., MC38 colon adenocarcinoma) in the recommended medium.
-
Harvest cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old C57BL/6 mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, BMS-1166 10 mg/kg, Positive control).
-
-
Drug Administration:
-
Administer BMS-1166 or vehicle control daily via oral gavage at the predetermined dose.
-
Administer a positive control (e.g., anti-PD-1 antibody) via intraperitoneal injection as per the established protocol.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Protocol 3: Pharmacokinetic Study and Bioanalysis by LC-MS/MS
-
Dosing and Blood Sampling:
-
Administer this compound to mice via the desired route (e.g., oral gavage or IV injection).
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect BMS-1166 and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify the concentration of BMS-1166 in the plasma samples by comparing the peak area ratios to a standard curve prepared in blank plasma.
-
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway.
Caption: Dual Mechanism of Action of BMS-1166.
References
- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: BMS-1166 Hydrochloride vs. Anti-PD-L1 Monoclonal Antibodies in Preclinical Immuno-Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor BMS-1166 hydrochloride and therapeutic anti-PD-L1 monoclonal antibodies. This report synthesizes available preclinical data to highlight the distinct mechanisms, in vitro efficacy, and experimental considerations for each modality in the context of reinvigorating the anti-tumor immune response.
The blockade of the programmed cell death-1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), has revolutionized cancer therapy. While monoclonal antibodies targeting this pathway are now a clinical standard, small molecule inhibitors like this compound are emerging as a compelling alternative. This guide delves into the key differences and similarities between these two therapeutic approaches, supported by experimental data and detailed protocols to inform your research.
Mechanism of Action: A Tale of Two Strategies
Anti-PD-L1 monoclonal antibodies (mAbs) function through a direct, extracellular blockade. By binding to PD-L1 on the surface of tumor cells or other cells in the tumor microenvironment, these large-molecule biologics sterically hinder its interaction with the PD-1 receptor on T cells. This releases the "brake" on the T cells, allowing them to recognize and attack cancer cells.
In contrast, this compound, a small molecule inhibitor, employs a more intricate, intracellular mechanism. It potently disrupts the PD-1/PD-L1 interaction by inducing the dimerization of PD-L1 on the cell surface.[1][2] Furthermore, BMS-1166 uniquely interferes with the post-translational modification of PD-L1 by inhibiting its glycosylation and preventing its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4][5] This leads to the accumulation of under-glycosylated PD-L1 in the ER and a reduction of mature PD-L1 on the cell surface, effectively diminishing its immunosuppressive signaling.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OBM Genetics | Current Progress in Cancer Immunotherapies Using Small Molecules Targeting PD-L1 Stability [lidsen.com]
Synergistic Anti-Cancer Effects of BMS-1166 Hydrochloride in Combination Therapies
A Comparative Guide for Researchers
BMS-1166 hydrochloride, a potent small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, is emerging as a promising candidate for combination cancer therapy. By disrupting the PD-L1-mediated suppression of T-cell activation, BMS-1166 can enhance the immune system's ability to recognize and eliminate tumor cells. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other anti-cancer agents, supported by experimental data from preclinical studies. The findings highlight the potential of these combination strategies to overcome drug resistance and improve therapeutic outcomes in various cancer types.
Combination with PI3K/mTOR Inhibitor: A Colorectal Cancer Case Study
The combination of BMS-1166 with the dual PI3K/mTOR inhibitor, BEZ235, has demonstrated significant synergistic anti-tumor activity in colorectal cancer (CRC) cell lines, including a resistant variant (SW480 and SW480R). This combination effectively enhances the inhibition of cell proliferation and induction of apoptosis.
Quantitative Analysis of Synergistic Effects in Colorectal Cancer Cells
The following tables summarize the quantitative data from in vitro studies on SW480 and SW480R colorectal cancer cells.
Table 1: Effect of BMS-1166 and BEZ235 on Cell Viability (MTT Assay)
| Treatment (24h) | SW480 Cell Viability (%) | SW480R Cell Viability (%) |
| Control | 100 | 100 |
| BMS-1166 (0.5 µM for SW480, 1 µM for SW480R) | ~80 | ~85 |
| BEZ235 (0.5 µM) | ~75 | ~80 |
| BMS-1166 + BEZ235 | ~40 | ~50 |
Table 2: Impact on Colony Formation
| Treatment | SW480 Colony Count | SW480R Colony Count |
| Control | High | High |
| BMS-1166 | Moderately Reduced | Moderately Reduced |
| BEZ235 | Moderately Reduced | Moderately Reduced |
| BMS-1166 + BEZ235 | Significantly Reduced | Significantly Reduced |
Table 3: Induction of Apoptosis (Flow Cytometry - Annexin V/PI Staining)
| Treatment (24h) | SW480 Apoptosis Rate (%) | SW480R Apoptosis Rate (%) |
| Control | Baseline | Baseline |
| BMS-1166 | Increased | Increased |
| BEZ235 | Increased | Increased |
| BMS-1166 + BEZ235 | Significantly Increased | Significantly Increased |
Table 4: Modulation of Key Signaling Proteins (Western Blot)
| Treatment | p-Akt (Ser473) Level | p-mTOR (Ser2448) Level | p-S6K Level | p-eIF4EBP1 Level |
| BMS-1166 | Increased | Increased | Increased | Increased |
| BEZ235 | Reduced | Reduced | Reduced | Reduced |
| BMS-1166 + BEZ235 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The data presented are approximations derived from published graphical representations and serve for comparative purposes.
Signaling Pathway and Experimental Workflow
The synergistic effect of BMS-1166 and BEZ235 is attributed to the dual blockade of the PD-1/PD-L1 immune checkpoint and the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.
Combination with Chemotherapy: A Breast Cancer Perspective
In breast cancer models, BMS-1166 has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696). This combination strategy aims to leverage the immunomodulatory effects of BMS-1166 to sensitize cancer cells to chemotherapy and potentially overcome chemotherapy-induced immune suppression.
Quantitative Analysis of Synergistic Effects in Breast Cancer Cells
The following table summarizes the available quantitative data from a study investigating the combination of BMS-1166 with doxorubicin and paclitaxel in breast cancer cell lines (MCF-7 and MDA-MB-231) co-cultured with immune cells (Jurkat).
Table 5: IC50 Values of BMS-1166 in Breast Cancer Co-culture Models (72h treatment)
| Cell Line Co-culture | BMS-1166 IC50 (µM) |
| MCF-7:Jurkat | ~20 |
| MDA-MB-231:Jurkat | ~20 |
Table 6: Qualitative Effects of Combination Therapy on PD-L1 and Drug Resistance Proteins
| Treatment Combination | Effect on PD-L1 Expression | Effect on Drug Resistance Proteins (e.g., ABCG2, MDR-1) |
| Doxorubicin + BMS-1166 | Significant Reduction | Varied depending on cell line |
| Paclitaxel + BMS-1166 | Reduction of PTX-induced upregulation | Reduction of PTX-induced expression |
Note: The data presented are based on published findings and may not represent precise values.
Logical Relationship in Chemo-Immunotherapy
The synergy between BMS-1166 and chemotherapy is thought to arise from a multi-faceted interplay where chemotherapy-induced cancer cell death releases tumor antigens, which can then be more effectively targeted by the immune system potentiated by BMS-1166.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., SW480, SW480R, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of BMS-1166, the combination drug (e.g., BEZ235, doxorubicin, paclitaxel), or their combination for the specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Harvesting: Collect the cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is determined.
Flow Cytometry for PD-L1 Expression
-
Cell Preparation: Harvest breast cancer cells from the co-culture system.
-
Staining: Stain the cells with a PE-conjugated anti-human PD-L1 antibody or an isotype control antibody for 30 minutes on ice.
-
Analysis: Analyze the cells using a flow cytometer to determine the mean fluorescence intensity (MFI) of PD-L1 expression.
Conclusion
The preclinical data strongly suggest that combining this compound with other anti-cancer agents can lead to synergistic effects, enhancing tumor cell killing and potentially overcoming resistance mechanisms. The combination with a PI3K/mTOR inhibitor shows significant promise in colorectal cancer by targeting both immune evasion and key survival pathways. Similarly, its use with conventional chemotherapy in breast cancer may offer a valuable strategy to improve the efficacy of existing treatments. Further in-depth studies and clinical trials are warranted to fully elucidate the therapeutic potential of these combination approaches.
Comparative Analysis of PD-L1 Inhibitors: BMS-1166 vs. BMS-1001
A comprehensive guide for researchers on the mechanisms, potency, and cellular effects of two pivotal small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint.
This guide provides a detailed comparative analysis of BMS-1166 and BMS-1001, two small-molecule inhibitors developed by Bristol-Myers Squibb that target the Programmed Death-Ligand 1 (PD-L1). By disrupting the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), these compounds aim to restore T-cell-mediated anti-tumor immunity. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available experimental data, detailed methodologies, and a visual representation of the underlying biological pathways.
Executive Summary
BMS-1166 and BMS-1001 are potent inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. Both molecules bind directly to PD-L1, inducing its dimerization and sterically hindering its engagement with PD-1.[1][2] While sharing this primary mechanism, emerging evidence suggests that BMS-1166 possesses an additional, distinct mode of action involving the disruption of PD-L1 post-translational modification and trafficking.[3][4][5][] This guide will delve into the nuances of their biochemical potency, cellular activity, and the experimental frameworks used to characterize them.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for BMS-1166 and BMS-1001 based on in vitro assays.
| Parameter | BMS-1166 | BMS-1001 | Reference(s) |
| IC50 (HTRF Binding Assay) | 1.4 nM | 2.25 nM | [3][7][8][9] |
| EC50 (T-cell activation assay) | Not explicitly stated | 253 nM | [10] |
| EC50 (Cellular Toxicity) | 40.5 µM | 33.4 µM | [1] |
Note: IC50 (Half-maximal inhibitory concentration) in the HTRF assay represents the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction. EC50 (Half-maximal effective concentration) in the T-cell activation assay indicates the concentration needed to restore 50% of the T-cell activation inhibited by PD-L1. Higher EC50 values in toxicity assays are indicative of lower cytotoxicity.
Signaling Pathways and Mechanisms of Action
BMS-1166 and BMS-1001 primarily function by obstructing the PD-1/PD-L1 signaling pathway, which normally serves to dampen T-cell responses. The binding of PD-L1 on a tumor cell to PD-1 on an activated T-cell leads to the recruitment of the phosphatase SHP2 to the T-cell, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling cascade, resulting in T-cell "exhaustion" or anergy.
Both BMS-1166 and BMS-1001 disrupt this pathway by binding to PD-L1. A key feature of their interaction is the induction of PD-L1 dimerization on the cell surface, which prevents PD-1 binding.[1]
A Differentiated Mechanism for BMS-1166
Beyond dimerization, BMS-1166 has been shown to have a unique intracellular mechanism of action. It can block the export of newly synthesized PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4] This prevents the proper glycosylation and maturation of the PD-L1 protein, leading to its retention in the ER and ultimately abrogating its function at the cell surface.[3][5][]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This in vitro assay is used to quantify the direct binding interaction between PD-1 and PD-L1 and the ability of an inhibitor to disrupt this interaction.
Methodology:
-
Recombinant human PD-L1 protein, typically tagged with a donor fluorophore (e.g., terbium cryptate), is mixed with recombinant human PD-1 protein, tagged with an acceptor fluorophore (e.g., d2).
-
The test compound (BMS-1166 or BMS-1001) is added at various concentrations.
-
The mixture is incubated to allow for binding to occur.
-
When PD-1 and PD-L1 are in close proximity (i.e., bound), excitation of the donor fluorophore results in Förster Resonance Energy Transfer (FRET) to the acceptor fluorophore, which then emits light at a specific wavelength.
-
The HTRF signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by plotting the HTRF signal against the logarithm of the inhibitor concentration.
T-Cell Activation Assay (Jurkat NFAT Reporter Assay)
This cell-based assay measures the ability of the inhibitors to restore T-cell activation in the presence of PD-L1-mediated suppression.
Methodology:
-
Jurkat T-cells, engineered to express PD-1 and contain a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element, are used as effector cells.[1]
-
These effector cells are co-cultured with antigen-presenting cells (APCs), such as CHO cells, that are engineered to express both a T-cell receptor (TCR) agonist and PD-L1.[1]
-
Alternatively, T-cell activation can be induced by anti-CD3 antibodies in the presence of soluble PD-L1.[10]
-
The test compound (BMS-1166 or BMS-1001) is added to the co-culture at various concentrations.
-
The cells are incubated for a set period (e.g., 24 hours).[10]
-
TCR activation, in the absence of PD-1/PD-L1 inhibition, is suppressed, leading to low luciferase expression.
-
If the inhibitor successfully blocks the PD-1/PD-L1 interaction, TCR signaling is restored, leading to NFAT activation and subsequent luciferase expression.
-
Luciferase activity is measured using a luminometer, which serves as a readout for T-cell activation. EC50 values are determined from the dose-response curve.
Conclusion
Both BMS-1166 and BMS-1001 are highly potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. While BMS-1166 exhibits a slightly lower IC50 in direct binding assays, both compounds effectively restore T-cell activation in cellular models.[1][2] The discovery of an additional intracellular mechanism for BMS-1166—the blockade of PD-L1 trafficking—suggests a potentially more multifaceted approach to inhibiting this crucial immune escape pathway.[3][5][] This comparative guide provides a foundational resource for researchers working to further understand and develop small-molecule immunotherapies. The provided experimental protocols and pathway diagrams offer both a practical and conceptual framework for future investigations in this promising area of oncology.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Comparative Analysis of BMS-1166 Hydrochloride and Other Small-Molecule PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Binding Affinity and Mechanism of Action of Novel PD-L1 Inhibitors
The targeted inhibition of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, the development of orally bioavailable small-molecule inhibitors offers potential advantages in terms of tumor penetration, administration, and cost. This guide provides a comparative overview of the binding affinity of BMS-1166 hydrochloride and other notable small-molecule PD-L1 inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Beyond Simple Blockade
BMS-1166 and similar small-molecule inhibitors primarily function by binding directly to PD-L1, preventing its interaction with the PD-1 receptor on T-cells. A key mechanism of action for many of these compounds, including BMS-1166, is the induction of PD-L1 dimerization.[1] This dimerization effectively sequesters PD-L1, sterically hindering its ability to engage with PD-1 and thereby restoring T-cell anti-tumor activity.
Furthermore, some studies suggest that certain inhibitors, like BMS-1166, may possess a multi-faceted mechanism. This can include the partial and specific inhibition of PD-L1 glycosylation, which can functionally inactivate the protein by blocking its transport from the endoplasmic reticulum to the Golgi apparatus.
Binding Affinity Comparison
The binding affinity of an inhibitor is a critical determinant of its potency and potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of an inhibitor required to block 50% of the target's activity. The following table summarizes the IC50 values for this compound and other selected small-molecule PD-L1 inhibitors, as determined by Homogeneous Time-Resolved Fluorescence (HTRF) assays.
| Inhibitor | IC50 (nM) | Assay Type |
| BMS-1166 | 1.4 | HTRF [1] |
| BMS-202 | 18 | HTRF |
| INCB086550 | Low nM | HTRF[2] |
| Evixapodlin | Low nM | HTRF[2] |
| MAX-10181 | Low nM | HTRF[2] |
| Compound 9a | 2.01 | HTRF[3] |
| Compound 4a | 4.97 | HTRF[3] |
Note: "Low nM" indicates that the source specifies a potent inhibitory activity in the low nanomolar range without providing a precise value.
Experimental Protocols
Accurate and reproducible assessment of binding affinity is paramount in drug discovery. The following are detailed methodologies for two common assays used to characterize PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a robust, high-throughput method for measuring biomolecular interactions in a homogeneous format.
Principle: The assay utilizes two fluorophores: a donor (e.g., Europium cryptate) and an acceptor (e.g., allophycocyanin - APC). One fluorophore is conjugated to PD-1 and the other to PD-L1. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in Fluorescence Resonance Energy Transfer (FRET). An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human PD-1 protein (e.g., with an Fc tag) and PD-L1 protein (e.g., with a His-tag) are diluted in an appropriate assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).
-
HTRF detection reagents, such as Europium cryptate-labeled anti-Fc antibody and APC-labeled anti-His antibody, are prepared in the detection buffer.
-
The test inhibitor (e.g., BMS-1166) is serially diluted in DMSO.
-
-
Assay Procedure (384-well plate):
-
Add a small volume (e.g., 80 nL) of the serially diluted inhibitor or DMSO (for controls) to the wells of a low-volume white plate.
-
Dispense a solution containing PD-1 and PD-L1 proteins into each well.
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes) to allow for protein-inhibitor interaction.
-
Add the HTRF detection reagents to each well.
-
Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The fluorescence is read on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two emission signals is calculated to normalize for well-to-well variations.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.
Principle: One of the interacting partners (the ligand, e.g., PD-1) is immobilized on a sensor chip. The other partner (the analyte, e.g., PD-L1), in the presence or absence of an inhibitor, is flowed over the chip surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.
Protocol Outline:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxyl groups on a sensor chip surface using a mixture of EDC and NHS.
-
Immobilize recombinant human PD-1 onto the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell is prepared in the same way but without PD-1 immobilization to correct for non-specific binding.
-
-
Binding and Inhibition Analysis:
-
Prepare a series of dilutions of the inhibitor (e.g., BMS-1166) in a running buffer (e.g., HBS-EP+).
-
For each inhibitor concentration, prepare a solution containing a fixed concentration of PD-L1.
-
Inject the PD-L1/inhibitor mixtures over both the PD-1-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association (binding) and dissociation phases in real-time.
-
Regenerate the sensor surface between cycles using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
The percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.
-
Visualizing the Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-1166.
Caption: Generalized Workflow for a PD-1/PD-L1 HTRF Binding Assay.
References
Unveiling the Molecular Dance: A Comparative Guide to In Silico Docking of BMS-1166 Hydrochloride in PD-1/PD-L1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of BMS-1166 hydrochloride, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction, against other relevant inhibitors. We delve into the experimental data, detailed methodologies, and the intricate signaling pathways to offer a comprehensive resource for advancing cancer immunotherapy research.
This compound has emerged as a significant player in the landscape of cancer immunotherapy by targeting the programmed cell death-1 (PD-1) and its ligand (PD-L1) pathway. This small molecule disrupts the interaction between PD-1 and PD-L1, a key mechanism employed by cancer cells to evade the immune system. In silico docking studies are pivotal in elucidating the binding mechanisms and affinities of such inhibitors, providing a foundational understanding for rational drug design and optimization.
Quantitative Comparison of In Silico Docking Performance
The efficacy of small-molecule inhibitors in disrupting the PD-1/PD-L1 protein-protein interaction can be quantitatively assessed through in silico docking simulations. These studies predict the binding affinity and identify key molecular interactions. Below is a summary of the docking scores and binding affinities for this compound and a selection of other small-molecule PD-1/PD-L1 inhibitors.
| Compound | Target | Docking Score (kcal/mol) | Binding Affinity (IC50/K D) | Key Interacting Residues on PD-L1 |
| BMS-1166 | PD-L1 | Not explicitly found in search results | 1.4 nM (IC50)[1][2][3][4][5] | Tyr56, Asp122, Arg125[6] |
| BMS-1001 | PD-L1 | Not explicitly found in search results | Not explicitly found in search results | Not explicitly found in search results |
| BMS-8 | PD-L1 | Not explicitly found in search results | Not explicitly found in search results | Not explicitly found in search results |
| BMS-202 | PD-L1 | -8.6 kcal/mol[7] | Not explicitly found in search results | Not explicitly found in search results |
| CA-170 | PD-L1 | -6.5 kcal/mol[7] | Not explicitly found in search results | Not explicitly found in search results |
| Pyrvinium | PD-L1 | -8.9 kcal/mol[7] | Not explicitly found in search results | Not explicitly found in search results |
| Benzosampangine | PD-L1 | -9.4 kcal/mol[7] | Not explicitly found in search results | Not explicitly found in search results |
Experimental Protocols: A Look Under the Hood
The accuracy and reliability of in silico docking results are intrinsically linked to the methodologies employed. While specific parameters for this compound docking were not exhaustively detailed in the initial search, a general workflow can be outlined based on common practices in the field.
A typical in silico docking protocol for studying PD-L1 inhibitors involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of human PD-L1 is retrieved from a protein database (e.g., Protein Data Bank). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the small molecule inhibitor (ligand) is generated and optimized.
-
Binding Site Prediction: The potential binding pocket on the PD-L1 protein is identified. This is often the region known to interact with PD-1.
-
Molecular Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to predict the binding pose and affinity of the ligand within the protein's binding site. The simulation explores various conformations of the ligand and scores them based on a defined scoring function.
-
Analysis of Interactions: The resulting docked complexes are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
-
Binding Free Energy Calculation: More advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed to calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Visualizing the Molecular Landscape
To better understand the biological context and the computational workflow, the following diagrams have been generated using the Graphviz (DOT language).
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.
Caption: A typical workflow for an in silico molecular docking study.
The Mechanism of Action of this compound
This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 of 1.4 nM.[1][2][3][4][5] Its primary mechanism involves inducing the dimerization of PD-L1, which in turn blocks its interaction with the PD-1 receptor on T-cells.[1][4][8] This disruption of the inhibitory signal allows for the reactivation of T-cells, enabling them to recognize and attack cancer cells.
Furthermore, some studies suggest that BMS-1166 may also interfere with the glycosylation and maturation of PD-L1, preventing its export from the endoplasmic reticulum.[9][10] This leads to a reduction in the surface expression of PD-L1 on tumor cells, further diminishing their ability to suppress the immune response.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-1166 and Novel Small-Molecule Inhibitors of the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a significant focus on the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. These orally bioavailable agents offer potential advantages over monoclonal antibodies, including improved tissue penetration and more manageable immune-related adverse events. This guide provides a comparative overview of the well-characterized inhibitor BMS-1166 and a selection of novel compounds, summarizing their inhibitory activities and mechanisms of action based on available experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of small-molecule compounds against the PD-1/PD-L1 interaction is commonly assessed using biochemical assays, such as the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the disruption of the protein-protein interaction in a cell-free system. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The table below summarizes the reported HTRF IC50 values for BMS-1166 and several novel compounds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as minor variations in assay conditions can influence the results.
| Compound | HTRF IC50 (nM) | Reported Mechanism of Action | Key Features |
| BMS-1166 | 1.4[1][2] | Induces PD-L1 dimerization and blocks its interaction with PD-1.[1] Also interferes with PD-L1 glycosylation and trafficking.[3][4][5][6] | Well-characterized biphenyl-based inhibitor. |
| Compound A9 | 0.93[7] | Blocks PD-1/PD-L1 interaction. | A promising candidate with excellent inhibitory activity.[7] |
| INCB086550 | 3.1[3] | Blocks PD-1/PD-L1 interaction, induces PD-L1 dimerization and internalization.[8] | Potent inhibitor with demonstrated in vivo activity.[8] |
| MAX-10181 | 18[9] | Disrupts PD-1/PD-L1 binding. | Currently in clinical trials.[9] |
| ARB-272572 | 0.4[6] | Induces PD-L1 dimerization and rapid internalization.[10] | C2-symmetric biphenyl (B1667301) compound with high potency.[6] |
| CA-170 | Disputed | Initially reported to target PD-L1 and VISTA.[11][12] However, subsequent studies suggest it does not directly bind to PD-L1.[13][14] | First-in-class oral small molecule that entered clinical trials.[11][15] |
| SCL-1 | Not Available | Inhibits PD-1/PD-L1 binding. | Demonstrated potent anti-tumor effects in vivo.[2][16] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for two key assays used to characterize the inhibitory activity of small-molecule PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding Inhibition
This biochemical assay is a standard method for quantifying the direct inhibition of the PD-1/PD-L1 interaction.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., His-tagged PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., Fc-tagged PD-L1). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Materials:
-
Recombinant human PD-1 protein (e.g., His-tagged)
-
Recombinant human PD-L1 protein (e.g., Fc-tagged)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (serially diluted)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the FRET donor- and acceptor-conjugated antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
Cell-Based Reporter Assay for PD-1/PD-L1 Blockade
This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system, providing a more biologically relevant assessment of compound activity.
Principle: Engineered "effector" cells (e.g., Jurkat T-cells) are used that express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT response element). These cells are co-cultured with "target" cells that express PD-L1 and a T-cell receptor (TCR) activator. The interaction of PD-1 on the effector cells with PD-L1 on the target cells inhibits TCR signaling, leading to low reporter gene expression. An effective inhibitor will block the PD-1/PD-L1 interaction, thereby restoring TCR signaling and increasing reporter gene expression.
Materials:
-
PD-1 expressing effector cells (e.g., Jurkat-PD-1-NFAT-Luciferase)
-
PD-L1 and TCR activator expressing target cells (e.g., CHO-K1-PD-L1-TCRa)
-
Cell culture medium
-
Test compounds (serially diluted)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the inhibitor dilutions to the wells containing the target cells.
-
Add the PD-1 effector cells to the wells.
-
Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.
-
Add the luciferase assay reagent to the wells.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 value (the concentration that gives half-maximal activation).
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T-cells and its ligand PD-L1, often overexpressed on tumor cells, is a critical immune checkpoint that suppresses the anti-tumor immune response. Understanding this pathway is essential for the rational design of novel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule inhibitors targeting PD-L1, CTLA4, VISTA, TIM-3, and LAG3 for cancer immunotherapy (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. curis.com [curis.com]
- 9. A Study of CA-170 (Oral PD-L1, PD-L2 and VISTA Checkpoint Antagonist) in Patients With Advanced Tumors and Lymphomas [clin.larvol.com]
- 10. HTRF: a technology tailored for biomarker determination—novel analytical detection system suitable for detection of specific autoimmune antibodies as biomarkers in nanogram level in different body fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Structural Analysis of BMS-1166 Bound to PD-L1
The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), represents a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. While monoclonal antibodies have been successful in blocking this pathway, there is a growing interest in the development of small-molecule inhibitors due to advantages such as oral bioavailability, better tissue penetration, and shorter half-lives.[][2] This guide provides a detailed structural and functional comparison of BMS-1166, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction, with other relevant compounds.
Mechanism of Action of BMS-1166
BMS-1166 employs a multifaceted mechanism to disrupt the PD-1/PD-L1 axis. Unlike antibody-based therapies that simply block the binding interface, BMS-1166 induces a conformational change in PD-L1, leading to its dimerization.[3][4] This dimerization sterically hinders the interaction with PD-1.
Furthermore, studies have revealed a unique intracellular mechanism of action. BMS-1166 has been shown to bind to newly synthesized PD-L1 in the endoplasmic reticulum (ER), preventing its export to the Golgi apparatus.[5] This blockage disrupts the normal post-translational processing of PD-L1, specifically its glycosylation. The resulting under-glycosylated PD-L1 is retained in the ER and is unable to traffic to the cell surface to engage with PD-1 on T cells.[5]
Structural Insights into BMS-1166 Binding
X-ray crystallography and computational modeling have provided detailed insights into the binding of BMS-1166 to the PD-L1 dimer.[4][6][7] The inhibitor sits (B43327) in a cavity formed at the interface of two PD-L1 monomers. The binding is stabilized by a network of non-polar interactions and hydrogen bonds.
Key residues from both PD-L1 monomers are crucial for this interaction. These include Ile54, Tyr56, Met115, Ala121, and Tyr123, which form hydrophobic interactions with the inhibitor.[6] Additionally, hydrogen bonds are formed with residues such as Gln66 and Asp122.[6] The biphenyl (B1667301) moiety of BMS-1166 appears to be critical for maintaining a stable binding conformation.[6][8]
Comparative Performance Data
The following table summarizes the quantitative data for BMS-1166 and other small-molecule PD-L1 inhibitors, offering a clear comparison of their potency and binding affinities.
| Compound | IC50 (PD-1/PD-L1 Interaction) | KD (Binding Affinity to PD-L1) | EC50 (Cellular Toxicity) | Reference(s) |
| BMS-1166 | 1.4 nM (HTRF)[3][5], 85.4 nM (SPR)[9] | 5.7 x 10⁻⁹ M (5.7 nM)[10] | 40.5 µM (CHO-K1 cells)[4] | [3][4][5][9][10] |
| BMS-1001 | Not explicitly stated | Not explicitly stated | 33.4 µM (CHO-K1 cells)[4] | [4] |
| BMS-202 | Not explicitly stated | 3.20 x 10⁻⁷ M (320 nM)[10] | Moderate toxicity[4] | [4][10] |
| BMS-8 | Not explicitly stated | Not explicitly stated | Moderate toxicity[4] | [4][6] |
| BMS-37 | Not explicitly stated | Not explicitly stated | 3 - 6 µM[4] | [4] |
| BMS-242 | Not explicitly stated | Not explicitly stated | 3 - 6 µM[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of BMS-1166.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This in vitro assay is used to quantify the ability of a compound to disrupt the PD-1/PD-L1 interaction.
-
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When PD-1 and PD-L1 interact, the fluorophores are in close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins are used.
-
PD-1 is labeled with the donor fluorophore and PD-L1 with the acceptor.
-
The labeled proteins are incubated together in a microplate in the presence of varying concentrations of the test compound (e.g., BMS-1166).
-
After incubation, the fluorescence is measured at two wavelengths (for the donor and acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the signal against the compound concentration.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.
-
Principle: One molecule (ligand, e.g., PD-1 or PD-L1) is immobilized on a sensor chip. The other molecule (analyte, e.g., BMS-1166 or the corresponding protein) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.
-
Protocol:
-
Recombinant human PD-1 protein is immobilized on a sensor chip surface via amine coupling.[9]
-
A serial dilution of PD-L1 protein, pre-incubated with varying concentrations of the test compound (e.g., BMS-1166), is injected over the sensor surface.[9]
-
The binding response is monitored in real-time to generate a sensorgram.
-
After each injection, the sensor surface is regenerated to remove the bound analyte.
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) are determined by fitting the data to a suitable binding model.[11] The percentage of blockade is calculated to determine the IC50.[9]
-
PD-1/PD-L1 Blockade Bioassay (Cell-based)
This assay measures the ability of an inhibitor to restore T cell activation that is suppressed by the PD-1/PD-L1 interaction.
-
Principle: The assay uses two engineered cell lines: a PD-1 effector cell line (e.g., Jurkat T cells) that contains a reporter gene (e.g., luciferase) under the control of a T-cell receptor (TCR)-inducible promoter, and an antigen-presenting cell (APC) line (e.g., CHO-K1) that expresses PD-L1 and a TCR agonist.[4][12] When the cells are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low reporter gene expression. A blocking agent like BMS-1166 will disrupt this inhibition and restore reporter activity.[4]
-
Protocol:
-
PD-L1 expressing APCs are seeded in a 96-well plate.
-
Serial dilutions of the test compound (e.g., BMS-1166) are added to the wells.
-
PD-1 effector cells are then added to the wells.
-
The plate is incubated for a set period (e.g., 6 hours) to allow for cell interaction and reporter gene expression.[11][12]
-
A luminescence detection reagent is added, and the light output is measured using a luminometer.[11][12]
-
The EC50 value is determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the analysis of BMS-1166.
Caption: PD-1/PD-L1 signaling pathway and inhibition by BMS-1166.
Caption: Experimental workflow for in vitro and cellular characterization.
Caption: Dual mechanism of action of BMS-1166.
References
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. worldwide.promega.com [worldwide.promega.com]
Safety Operating Guide
Safe Disposal of BMS-1166 Hydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of BMS-1166 hydrochloride, a potent PD-1/PD-L1 interaction inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is based on standard laboratory practices for handling hazardous chemical waste.
Hazard Identification and Safety Data
This compound is classified with specific hazards that must be considered during handling and disposal.[1] Personal protective equipment (PPE) is mandatory.
| Identifier | Value | Reference |
| IUPAC Name | (2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | [4] |
| CAS Number | 2113650-05-6 (HCl salt) | [4][5] |
| Molecular Formula | C36H34Cl2N2O7 | [4] |
| Molecular Weight | 677.57 g/mol | [4] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all required PPE is worn correctly.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.[1]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or ventilated enclosure, a respirator may be necessary to avoid inhalation.[1]
Waste Segregation and Collection
Properly segregate waste to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Place contaminated consumables such as weigh boats, pipette tips, and wipes into a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste: this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the chemical name "this compound," and the approximate concentration and solvent (e.g., DMSO, saline).
-
Do not mix with incompatible waste streams. Consult your institution's waste management guidelines.
-
Decontamination of Work Surfaces and Equipment
Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound.
-
Prepare a cleaning solution (e.g., 70% ethanol (B145695) or isopropanol).
-
Thoroughly wipe down the work surface (fume hood, benchtop) and any equipment used.[1]
-
Dispose of the cleaning materials (wipes, paper towels) as solid hazardous waste as described in step 2.
Final Disposal Procedure
-
Storage: Store the sealed hazardous waste containers in a designated, secure satellite accumulation area until collection. This area should be away from drains or water courses.[1]
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a certified chemical waste disposal contractor.
-
Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Workflow for the safe handling and disposal of BMS-1166 HCl.
References
Personal protective equipment for handling BMS-1166 hydrochloride
Essential Safety and Handling Guide for BMS-1166 Hydrochloride
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling.[1][2] The GHS classification for this compound is summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Handling Procedures
To mitigate the risks associated with this compound, the following personal protective equipment and handling protocols are mandatory.
Required Personal Protective Equipment (PPE)
A comprehensive barrier between the researcher and the chemical is essential. The required PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Gowns/Lab Coats: A protective, fluid-resistant lab coat or gown should be worn to protect the skin.[3]
-
Eye and Face Protection: Safety glasses with side shields or goggles are required. A face shield should be used when there is a risk of splashing.
-
Respiratory Protection: When handling the powder form outside of a certified fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary to prevent inhalation.[3]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an appropriate spill kit is readily available. All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3][4]
-
Weighing and Reconstitution: When weighing the powdered form, use a containment balance or perform the task in a fume hood. To reconstitute, add the solvent slowly and carefully to the vial to avoid aerosolization.
-
During Use: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[1]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after removing gloves.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, vials, and gloves, must be placed in a designated, sealed hazardous waste container.
-
Decontamination: Work surfaces and equipment should be decontaminated by wiping with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
